1,4-Diaminocyclohexane
Description
Historical Context and Evolution of Cyclohexane-1,4-diamine (B98093) Research
The journey of Cyclohexane-1,4-diamine research is intrinsically linked to the broader development of polymer chemistry. The foundational work in the 1930s on polyamides, such as the synthesis of nylon-6,6 from adipic acid and hexamethylenediamine (B150038), established the significance of condensation reactions between diacids and diamines. This paved the way for the exploration of other diamine monomers. Cyclohexane-1,4-diamine entered the scientific arena as a cycloaliphatic alternative, with early investigations into its synthesis often involving the hydrogenation of p-phenylenediamine (B122844). google.com Over the years, research has expanded to refine synthesis methods, including high-pressure techniques, and to explore its utility beyond polymers into fields like medicinal chemistry and materials science. google.comnih.gov
Significance of Cyclohexane-1,4-diamine in Contemporary Chemical Science
In modern chemical science, Cyclohexane-1,4-diamine is recognized for its wide-ranging applications. google.com It serves as a crucial monomer in the synthesis of high-performance polyamides and other polymers, where the rigid cyclohexane (B81311) unit contributes to enhanced thermal stability and mechanical strength. cymitquimica.comgoogle.commdpi.com Its derivatives are also instrumental in the development of pharmaceuticals, acting as key intermediates in the synthesis of therapeutic agents. cymitquimica.comchemicalbook.com Furthermore, the compound is utilized in the creation of epoxy resins, adhesives, and coatings, where it functions as a curing agent to form robust cross-linked networks. chemimpex.com Recent studies have also highlighted its potential as a sorbent for carbon dioxide capture, underscoring its relevance in addressing contemporary environmental challenges. acs.orgacs.org
Structural Isomerism and Stereochemical Considerations of Cyclohexane-1,4-diamine
Cyclohexane-1,4-diamine exists as two primary stereoisomers: cis and trans. nih.govlibretexts.org This isomerism arises from the relative spatial orientation of the two amine groups on the cyclohexane ring. The stereochemistry of these isomers profoundly influences their conformational preferences, reactivity, and ultimately their physical and biological properties. mvpsvktcollege.ac.inacs.org
cis-Cyclohexane-1,4-diamine: Conformation and Reactivity
In the cis isomer, both amine groups are on the same side of the cyclohexane ring. mvpsvktcollege.ac.in The most stable conformation for cis-1,4-disubstituted cyclohexanes typically involves a chair form where one substituent occupies an axial position and the other an equatorial position. chemistnotes.compearson.com This arrangement leads to a dynamic equilibrium between two chair conformations of equal energy. pearson.com The reactivity of cis-Cyclohexane-1,4-diamine is influenced by the accessibility of its amine groups. It is utilized in polymer synthesis and as a curing agent for epoxy resins, contributing to the flexibility and durability of the final products. chemimpex.com Studies have shown that in certain surface reactions, the cis isomer can adopt a chair conformation. acs.org
trans-Cyclohexane-1,4-diamine: Conformation and Reactivity
The trans isomer has its amine groups on opposite sides of the cyclohexane ring. mvpsvktcollege.ac.in The energetically favored conformation for the trans isomer is a chair form where both amine groups are in equatorial positions, which minimizes steric strain. chemistnotes.comlibretexts.org This diequatorial arrangement imparts a higher degree of symmetry and often leads to better packing in crystal lattices, which can enhance the thermal stability of polymers derived from it. The trans isomer is a versatile building block in organic synthesis, participating in reactions like acylation and alkylation. cymitquimica.com It is particularly valued in the production of high-strength polyamides and has been investigated for its potential biological activities. cymitquimica.comgoogle.com In some instances, such as in specific surface adsorption studies, the trans isomer may be forced into a less stable twist-boat conformation. acs.org
Influence of Stereoisomerism on Chemical and Biological Activities
The stereochemical differences between cis- and trans-Cyclohexane-1,4-diamine have significant consequences for their chemical and biological activities. The distinct spatial arrangement of the amine functional groups dictates how these molecules interact with other reactants and biological targets. acs.orgulb.ac.be
In polymer chemistry, the choice between the cis and trans isomer can significantly impact the properties of the resulting polymer. For instance, the higher symmetry of the trans isomer often leads to polymers with higher crystallinity and melting points.
In the realm of medicinal chemistry, the stereochemistry of diamine ligands is a critical determinant of the biological activity of metal-based anticancer complexes. ulb.ac.be The specific geometry of the isomers can affect their interaction with DNA and other biomolecules. ulb.ac.beresearchgate.net For example, derivatives of trans-Cyclohexane-1,4-diamine have been synthesized and evaluated for their antimycobacterial properties, with some showing promising activity. researchgate.netcabidigitallibrary.org The orientation of the amine groups influences how the molecule can bind to target sites, leading to differences in efficacy and selectivity between stereoisomers. ulb.ac.benih.gov
Comparative Analysis with Related Diamine Compounds
To better understand the unique properties of Cyclohexane-1,4-diamine, it is useful to compare it with other diamine compounds commonly used in chemical synthesis.
| Property | Cyclohexane-1,4-diamine | Hexamethylenediamine | p-Phenylenediamine |
| Structure | Cycloaliphatic | Linear Aliphatic | Aromatic |
| Flexibility | Rigid ring | Flexible chain | Rigid planar ring |
| Reactivity | Influenced by stereoisomers (cis/trans) | High, due to accessible primary amines | Influenced by aromatic ring electronics |
| Key Applications | High-performance polyamides, epoxy resins, pharmaceuticals chemimpex.comcymitquimica.comgoogle.com | Nylon-6,6 production | Aramid fibers, dyes, high-performance polymers |
Hexamethylenediamine , being a linear aliphatic diamine, offers greater flexibility to polymer chains compared to the rigid ring structure of Cyclohexane-1,4-diamine. This flexibility can impact properties like elasticity and glass transition temperature.
p-Phenylenediamine , with its aromatic ring, imparts exceptional thermal stability and rigidity to polymers, leading to high-strength materials like aramid fibers. However, the electronic effects of the aromatic ring also influence its reactivity, which differs from the primarily steric considerations in Cyclohexane-1,4-diamine.
The cycloaliphatic nature of Cyclohexane-1,4-diamine provides a balance between the rigidity of aromatic diamines and the flexibility of linear aliphatic diamines, making it a versatile monomer for a wide range of applications.
Comparison with Cyclohexane-1,2-diamine Derivatives
The positional isomer, cyclohexane-1,2-diamine, exhibits significantly different behavior in chemical applications, primarily due to the adjacent placement of its amine functional groups. This proximity is pivotal in the field of asymmetric catalysis.
Key Research Findings:
Chiral Ligand Synthesis: trans-Cyclohexane-1,2-diamine is a cornerstone in the synthesis of chiral ligands, particularly salen-type ligands. nih.gov These ligands, when complexed with metal ions like copper(II) and zinc(II), form catalysts that are highly effective in enantioselective reactions. researchgate.net The rigid, C₂-symmetric backbone of the trans-1,2-diamine is crucial for creating a well-defined chiral environment around the metal center, enabling high stereocontrol in reactions such as asymmetric amidation and aldol (B89426) reactions. nih.govacs.org
Coordination Chemistry: The cis- and trans-isomers of 1,2-cyclohexanediamine (B1199290) form distinct metal complexes. oup.com For example, with nickel(II), the cis-isomer can form both square planar and octahedral complexes, while the trans-isomer tends to form distorted octahedral complexes. oup.com The close proximity of the nitrogen atoms in the 1,2-isomer allows it to act as an efficient bidentate chelating agent, forming stable five-membered rings with metal ions. researchgate.netscispace.com This chelating effect is a defining characteristic not readily achievable with the 1,4-isomer, where the amino groups are positioned far apart.
Application Divergence: While 1,4-cyclohexanediamine is primarily valued for the linear, rigid structure it imparts to polymer backbones, the utility of 1,2-cyclohexanediamine lies in its ability to create specific, sterically constrained environments for catalysis. google.comnih.gov The former is a building block for materials with enhanced bulk properties like thermal stability, whereas the latter is a tool for precise molecular-level control in synthesis. google.comacs.org
| Feature | Cyclohexane-1,4-diamine | Cyclohexane-1,2-diamine Derivatives |
| Primary Application | Monomer for high-performance polymers (polyamides, polyimides). google.comscbt.com | Precursor for chiral ligands in asymmetric catalysis. nih.gov |
| Key Structural Trait | Rigid, linear (trans-isomer) spacer in polymer chains. acs.orggoogle.com | Forms a C₂-symmetric chiral scaffold. |
| Coordination Behavior | Acts as a bridging ligand between metal centers. guidechem.comrsc.org | Acts as a bidentate chelating ligand. researchgate.netscispace.com |
| Resulting Material Properties | Enhanced thermal stability, mechanical strength, and crystallinity in polymers. google.commdpi.com | High enantioselectivity in catalytic reactions. acs.orgchinesechemsoc.org |
Comparison with Cyclohexane-1,3-diamine Derivatives
Cyclohexane-1,3-diamine presents another set of properties and applications, differing from both the 1,4- and 1,2-isomers due to the meta positioning of its amino groups.
Key Research Findings:
Epoxy Resins: Cyclohexane-1,3-diamine and its derivatives, such as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), are widely used as curing agents (hardeners) for epoxy resins. solubilityofthings.commgc.co.jp The reactivity of the diamine facilitates cross-linking of the epoxy polymer chains, resulting in materials with good chemical resistance and color stability. mgc.co.jp This application contrasts with the primary use of the 1,4-isomer as a monomer integrated into the main polymer chain.
Polymer Synthesis: While also used in polymer synthesis, the non-linear geometry of the 1,3-diamine introduces kinks in the polymer backbone. This disruption of linearity can lower the crystallinity and melting point of the resulting polyamides compared to those made with the linear trans-1,4-isomer. However, this can also enhance flexibility. chemimpex.com
Stereochemical Influence: Like its isomers, the stereochemistry of 1,3-diamine influences its reactivity and the properties of the final products. It is a subject of interest in stereochemical studies due to its different reactivity and physical properties compared to the 1,2-isomer. solubilityofthings.com
| Feature | Cyclohexane-1,4-diamine | Cyclohexane-1,3-diamine Derivatives |
| Primary Application | Monomer for linear, semi-crystalline polymers. google.comgoogle.com | Curing agent for epoxy resins. solubilityofthings.commgc.co.jp |
| Role in Polymers | Forms the main backbone of polyamides and polyimides. cymitquimica.comscbt.com | Acts as a cross-linking agent. solubilityofthings.com |
| Effect on Polymer Structure | Promotes linearity and high crystallinity (trans-isomer). acs.org | Introduces kinks, potentially reducing crystallinity and increasing flexibility. chemimpex.com |
| Commercial Example | Used in high-strength, temperature-resistant polyamide fibers. google.com | 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC) in coatings and adhesives. mgc.co.jp |
Distinctions from Linear Diamine Analogs
The most significant distinction of cyclohexane-1,4-diamine arises when compared to linear aliphatic diamines, such as hexamethylenediamine (hexane-1,6-diamine), the classic monomer used in the production of Nylon 6,6. libretexts.org
Key Research Findings:
Rigidity vs. Flexibility: The defining difference is the rigid cyclohexane ring in cyclohexane-1,4-diamine versus the flexible alkyl chain of linear diamines like hexamethylenediamine. wikipedia.org This rigidity is transferred to the polymer backbone, resulting in materials with higher glass transition temperatures, improved thermal stability, and enhanced mechanical strength. google.com
Polymer Properties: Polyamides synthesized with trans-cyclohexane-1,4-diamine exhibit superior physical properties, including tear resistance and non-fusibility, compared to those made with a cis-trans isomeric mixture or purely aliphatic diamines. google.com For instance, the polyamide formed from trans-cyclohexane-1,4-diamine and terephthaloyl chloride can be spun into high-modulus, high-temperature-resistant fibers. google.com In contrast, the flexibility of the long chain in diamines like undecane-1,11-diamine can reduce polyamide crystallinity, which enhances impact resistance.
Crystallinity and Solubility: The symmetrical and rigid nature of trans-1,4-cyclohexanediamine allows for efficient packing of polymer chains, leading to higher crystallinity. acs.org While this enhances mechanical properties, it can also lead to poor solubility in common organic solvents, a challenge often addressed by structural modifications. expresspolymlett.comresearchgate.net Linear diamines generally produce more flexible polymers that may exhibit different solubility profiles.
| Feature | Cyclohexane-1,4-diamine | Linear Diamine Analogs (e.g., Hexamethylenediamine) |
| Monomer Structure | Rigid cycloaliphatic ring. google.com | Flexible linear hydrocarbon chain. wikipedia.org |
| Polymer Backbone | Imparts rigidity and linearity (trans-isomer). acs.org | Confers flexibility and allows for chain folding. |
| Key Polymer Properties | Higher glass transition temperature, enhanced thermal stability, high modulus. google.com | Greater flexibility, toughness, different crystallinity. |
| Example Polymer | High-performance polyamides for specialty fibers and engineering plastics. google.comgoogle.com | Nylon 6,6 for textiles, carpets, and molded parts. libretexts.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIRRGRTJUUZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185071, DTXSID70884854, DTXSID90883869 | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | EPA DSSTox | |
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| Record name | 1,4-Cyclohexanediamine, cis- | |
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| Record name | 1,4-Cyclohexanediamine, trans- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-70-3, 2615-25-0, 15827-56-2 | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Cyclohexanediamine, trans- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615250 | |
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| Record name | 1,4-Diaminocyclohexane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703 | |
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| Record name | 1,4-Cyclohexanediamine, cis- | |
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| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1,4-Cyclohexanediamine, trans- | |
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| Record name | 1,4-Diaminocyclohexane | |
| Source | EPA DSSTox | |
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| Record name | 1,4-Cyclohexanediamine, cis- | |
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| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA DSSTox | |
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| Record name | Cyclohexane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530 | |
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| Record name | cis-1,4-Cyclohexanediamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1,4-Cyclohexanediamine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cyclohexane 1,4 Diamine and Its Derivatives
Established Synthetic Pathways for Cyclohexane-1,4-diamine (B98093)
Several well-established methods are employed for the industrial and laboratory-scale synthesis of Cyclohexane-1,4-diamine. These methods primarily involve the transformation of readily available precursors through catalytic hydrogenation, amination, or rearrangement reactions.
Catalytic Hydrogenation of Aromatic Precursors
Catalytic hydrogenation is a prominent method for producing Cyclohexane-1,4-diamine, involving the reduction of an aromatic ring to a cyclohexane (B81311) ring in the presence of a catalyst and hydrogen gas. libretexts.org This process is thermodynamically favorable as it leads to a more stable, lower-energy alkane product. libretexts.org
The hydrogenation of 1,4-dicyanobenzene (also known as terephthalonitrile) presents a viable route to Cyclohexane-1,4-diamine. This reaction involves the reduction of both the aromatic ring and the two nitrile groups to form the corresponding saturated diamine.
The catalytic hydrogenation of p-phenylenediamine (B122844) (PPDA) is a widely utilized and extensively studied method for producing Cyclohexane-1,4-diamine. researchgate.netguidechem.com This process typically yields a mixture of cis and trans isomers of CHDA. google.com Various catalysts and reaction conditions have been optimized to enhance the yield and selectivity of the desired isomer.
Ruthenium-based catalysts have shown high efficacy in this conversion. For instance, using a ruthenium on mesoporous carbon (Ru/MC) catalyst, a 100% conversion of PPDA and a 92% yield of CHDA have been achieved at 120°C and 8 MPa of hydrogen pressure, with isopropanol (B130326) as the solvent and LiOH as a promoter. researchgate.net Similarly, a Ru/g-C3N4 catalyst has demonstrated the ability to achieve 100% PPDA conversion with over 86% selectivity for CHDA under mild conditions. researchgate.netrsc.org The basic sites on the carbon nitride support are believed to facilitate the hydrogenation of the aromatic ring. researchgate.netrsc.org Another study reported 80% PPDA conversion with 87% selectivity to CHDA using a 5% Ru/Al2O3 catalyst in water at 90°C and 4 MPa of H2 pressure. researchgate.net
The reaction solvent and other additives can also influence the outcome. The addition of an alkaline earth metal oxide, such as calcium oxide or magnesium oxide, can act as a promoter by removing moisture from the reaction system. google.com
Table 1: Catalytic Hydrogenation of p-Phenylenediamine (PPDA) to Cyclohexane-1,4-diamine (CHDA)
| Catalyst | Support | Promoter | Solvent | Temperature (°C) | Pressure (MPa) | PPDA Conversion (%) | CHDA Yield/Selectivity (%) | Source |
|---|---|---|---|---|---|---|---|---|
| 10% Ru | Mesoporous Carbon | LiOH | Isopropanol | 120 | 8 | 100 | 92 (Yield) | researchgate.net |
| Ru | g-C3N4 | - | - | Mild | - | 100 | >86 (Selectivity) | researchgate.netrsc.org |
| 5% Ru | Al2O3 | - | Water | 90 | 4 | 80 | 87 (Selectivity) | researchgate.net |
Hydrogenation of 1,4-Dicyanobenzene
Amination of Cyclohexane-1,4-diol
The direct amination of Cyclohexane-1,4-diol is another synthetic route to Cyclohexane-1,4-diamine. This reaction involves the substitution of the hydroxyl groups with amino groups. A study demonstrated the highly selective amination of 1,4-cyclohexanediol (B33098) with ammonia (B1221849) using a RANEY® Ni catalyst, achieving a near-quantitative yield of 1,4-cyclohexanediamine. rsc.orgnih.gov This method is particularly noteworthy for its potential to utilize renewable resources, as 1,4-cyclohexanediol can be derived from lignin (B12514952). rsc.orgnih.gov In a continuous fixed-bed reactor, the amination of 1,4-cyclohexanediol in supercritical ammonia over an unsupported cobalt catalyst yielded 4-aminocyclohexanol and 1,4-diaminocyclohexane with a combined selectivity of 97% at 76% conversion. researchgate.net
Reaction of Cyclohexane-1,4-Dicarboxylic Acid-Bis-N-Chloramide with Hydroxide (B78521)
A less common but effective method for synthesizing trans-Cyclohexane-1,4-diamine involves the reaction of cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide with an alkali metal or alkaline earth metal hydroxide, such as sodium hydroxide or calcium hydroxide. google.com This reaction is typically carried out by heating a solution or suspension of the bis-N-chloramide in an aqueous hydroxide solution. google.com The process involves suspending the cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide in water and adding the stoichiometric amount of aqueous hydroxide at a controlled temperature, typically between 0°C and 5°C. google.com
Synthesis of Substituted Cyclohexane-1,4-diamine Derivatives
The synthesis of substituted Cyclohexane-1,4-diamine derivatives allows for the fine-tuning of the molecule's properties for specific applications, particularly in pharmaceuticals and materials science. These derivatives can be prepared through various synthetic strategies, often starting from either a pre-formed cyclohexane-1,4-diamine core or by constructing the substituted cyclohexane ring from acyclic precursors.
One common approach is the N-substitution of the amino groups of Cyclohexane-1,4-diamine. For example, TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE, an important pharmaceutical intermediate, is synthesized by reacting (1r,4r)-cyclohexane-1,4-diamine with (Boc)2O in methanol (B129727) at room temperature, achieving an 86% yield. chemicalbook.com
Libraries of symmetrically substituted trans-cyclohexane-1,4-diamine derivatives have been synthesized for biological evaluation. researchgate.net For instance, a series of N,N'-disubstituted derivatives were prepared by reacting trans-cyclohexane-1,4-diamine with various substituted benzaldehydes followed by reduction with sodium borohydride.
Furthermore, more complex substituted cyclohexane-1,4-diamine derivatives have been synthesized for various research purposes. For example, N2-((1r,4r)-4-aminocyclohexyl)-N6-(substitutedphenyl)-9-cyclopentyl-9H-purin-2,6-diamine derivatives were synthesized by reacting N-(-substituted phenyl)-9-cyclopentyl-2-fluoro-9H-purin-6-amine with cyclohexane-1,4-diamine under microwave irradiation. sciensage.info The synthesis of C-substituted derivatives, such as 6-(Isopropyl)-2,3,5-trimethylcyclohexane-1,4-diamine, involves multi-step organic synthesis pathways using appropriate precursors and catalysts. ontosight.ai Asymmetric synthesis methods, employing organocatalysis, have also been developed to create highly substituted and functionalized cyclohexane derivatives with multiple stereocenters in high yields and excellent stereoselectivities. nih.gov
Design and Synthesis of Novel Derivatives
The synthesis of novel derivatives of cyclohexane-1,4-diamine is an active area of research, driven by the quest for new materials and biologically active compounds. cabidigitallibrary.orgresearchgate.net Scientists design these derivatives by introducing various substituents onto the cyclohexane ring or the amine functionalities, tailoring the molecule's properties for specific applications, such as antimycobacterial agents. cabidigitallibrary.org
A common strategy involves the synthesis of symmetrical trans-cyclohexane-1,4-diamine derivatives. For instance, one study synthesized a library of 27 such compounds to evaluate their antimycobacterial properties. cabidigitallibrary.org The design focused on substitutions at the para position of a benzene (B151609) ring attached to the diamine structure, which was found to enhance antimycobacterial activity. cabidigitallibrary.org Another approach created novel bis-Schiff bases by reacting trans-1,4-diaminocyclohexane with various aromatic aldehydes. semanticscholar.org This method was explored using conventional heating, microwave irradiation, and ultrasound, with the latter proving to be an efficient, environmentally friendly option that produced high yields in a short time. semanticscholar.org
Researchers have also synthesized N,N'-bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine and its thioxanthenyl analogue to assess their potential as host compounds for separating xylene and ethylbenzene (B125841) isomers. dntb.gov.ua Furthermore, oxaliplatin (B1677828) derivatives incorporating a 4-methyl-1,2-cyclohexanediamine ligand have been developed, showing improved anticancer activity in vivo compared to the parent drug. nih.gov The synthesis of these complex molecules often involves multi-step procedures starting from functionalized cyclohexene (B86901) precursors. nih.gov
A library of symmetrical trans-cyclohexane-1,4-diamine derivatives was synthesized and evaluated for antitubercular activity against M. tuberculosis H37Rv. The findings are summarized in the table below. researchgate.net
Antitubercular Activity of Symmetrical trans-Cyclohexane-1,4-diamine Derivatives
| Compound | Substitution Position | Substituent Group | MIC99 (μM) | Antibacterial Activity (IC50 mg/L) |
|---|---|---|---|---|
| 9c | p-position | - | - | 128 - 256 |
| 9i | p-position | - | - | 128 - 256 |
| 9p | p-position | - | - | 128 - 256 |
| 9s | p-position | - | - | 128 - 256 |
| 9u | p-position | i-propyl | 12.5 | - |
Note: A lower MIC99 value indicates higher potency. Data extracted from a study on symmetrical trans-cyclohexane-1,4-diamine derivatives. researchgate.net
Strategies for Introducing Chirality and Functional Groups
Introducing chirality into the cyclohexane-1,4-diamine scaffold is crucial for applications in asymmetric synthesis, where stereochemistry dictates the outcome of chemical reactions. rsc.orgpacific.edu Chiral cyclohexane-diamine derivatives are valuable as ligands for transition metal catalysts and as organocatalysts. pacific.eduingentaconnect.com
One primary strategy involves the chiral resolution of a racemic mixture of a diamine precursor. For example, racemic (1R,2R,4R/1S,2S,4S)-4-methyl-1,2-cyclohexanediamine was separated into its pure enantiomers through recrystallization using L- or D-tartaric acid. nih.gov This allows for the synthesis of enantiomerically pure final products, such as novel oxaliplatin derivatives. nih.gov Another approach focuses on the asymmetric synthesis of functionalized cyclohexanes from the ground up. An organocatalytic one-pot sequence involving Michael-Michael-1,2-addition has been used to create cyclohexanes with five stereocenters with excellent stereoselectivity. nih.gov
The introduction of functional groups is often achieved through multi-step synthesis. For instance, the synthesis of a key chiral intermediate for the drug edoxaban, a cyclohexane cis-diamine derivative, starts from (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. acs.org The process involves ring-opening, introduction of an azido (B1232118) group, oxidation, enzyme-catalyzed asymmetric reductive amination, and protection/deprotection steps to yield the desired functionalized chiral diamine. acs.org
The versatility of the diamine scaffold allows for the introduction of diverse functional groups to create bifunctional catalysts. For example, calix acs.orgarene thiourea (B124793) derivatives of cyclohexanediamine (B8721093) have been synthesized to act as organocatalysts in asymmetric Michael addition reactions. beilstein-journals.org Similarly, (thio)urea-containing bifunctional quaternary ammonium (B1175870) salts based on trans-cyclohexane-1,2-diamine have proven to be powerful organocatalysts. researchgate.net These strategies highlight the modular nature of cyclohexane diamine, where chirality and functionality can be systematically installed to create tailored molecules for catalysis. pacific.eduresearchgate.net
Green Chemistry Approaches in Cyclohexane-1,4-diamine Synthesis
In line with the principles of green chemistry, significant efforts are being made to develop more sustainable synthetic routes for Cyclohexane-1,4-diamine (CHDA) and other diamines. rsc.org These approaches focus on using renewable feedstocks and employing sustainable catalytic systems to minimize environmental impact. rsc.orgdiva-portal.org
Utilization of Renewable Resources (e.g., Lignin-derived Compounds)
Lignocellulosic biomass, a globally abundant renewable resource, is a promising alternative to fossil fuels for producing valuable chemicals. nih.govrsc.orgrsc.org Lignin, a major component of this biomass, can be catalytically converted into platform molecules that serve as precursors for chemicals like CHDA. nih.govrsc.orgacs.org
A notable example is the catalytic transformation of beech lignin-derived compounds into 1,4-CHDA. nih.govrsc.orgrsc.org This process utilizes a two-step sequence starting from 2,6-dimethoxybenzoquinone (DMBQ), which can be obtained from the oligomeric fraction of lignin. nih.govrsc.org
Step 1: DMBQ is converted to 1,4-cyclohexanediol (14CHDO) through reductive demethoxylation and hydrogenation using a RANEY® Ni catalyst, achieving a molar yield of up to 86.5%. nih.govrsc.org
Step 2: The resulting 14CHDO undergoes highly selective amination with ammonia, again using a RANEY® Ni catalyst, to produce 1,4-CHDA in near-quantitative yield. nih.govrsc.org
This pathway represents a significant advancement in creating value chains from lignin, transforming a complex biopolymer into a well-defined and industrially relevant diamine. nih.govrsc.orgresearchgate.net Other biomass-derived oxygenates, such as those produced from the conversion of cellulose (B213188) or glycerol, are also being explored as starting materials for the synthesis of various amines and diamines, aiming to integrate renewable resources into a circular economy. acs.orgtu-darmstadt.deosti.gov
Sustainable Catalysis in Diamine Synthesis
Sustainable catalysis in diamine synthesis focuses on using efficient, reusable, and environmentally benign catalysts. acs.orgdiva-portal.org The catalytic amination of alcohols and diols using ammonia is a key green strategy, as the main byproduct is water. acs.orgacs.org
In the synthesis of 1,4-CHDA from lignin-derived 1,4-cyclohexanediol, the use of a commercially available RANEY® Ni catalyst is a key feature. nih.govrsc.org This catalyst is effective for both the initial defunctionalization and the subsequent amination step. nih.gov The ability to use a single, non-precious metal-based catalyst for multiple transformations enhances the sustainability of the process. diva-portal.org
Research into the broader field of amine synthesis from renewable resources highlights the importance of catalyst choice. acs.orgtu-darmstadt.de Supported metal catalysts, particularly those based on nickel, copper, and ruthenium, are widely studied for the amination of biomass-derived alcohols and diols. acs.orgacs.org For example, the direct catalytic amination of ethylene (B1197577) glycol to produce ethylenediamine (B42938) often employs hydrogenation-dehydrogenation catalysts (supported metals) or solid acid catalysts. acs.org The development of heterogeneous catalysts is particularly important as they can be more easily separated and recycled, reducing waste and cost. diva-portal.org These catalytic systems are central to developing greener synthetic methodologies for a wide range of amines, including CHDA. diva-portal.orgtu-darmstadt.de
Advanced Synthetic Techniques and Optimization
Role of Catalysts and Reaction Conditions
The synthesis of Cyclohexane-1,4-diamine (CHDA) and its derivatives is highly dependent on the choice of catalysts and the optimization of reaction conditions such as temperature, pressure, solvent, and reaction time. nih.govresearchgate.netmdpi.com These factors significantly influence the yield, selectivity, and isomeric ratio of the final product. nih.govmdpi.com
One of the primary industrial routes to 1,4-CHDA is the catalytic hydrogenation of p-phenylenediamine (1,4-PDA). researchgate.net In this process, the catalyst plays a crucial role. Studies have shown that a 5% Ru/Al₂O₃ catalyst can achieve 80% conversion of 1,4-PDA with 87% selectivity to 1,4-CHDA in water at 90°C and 4 MPa of H₂ pressure. researchgate.net The solvent also has a strong influence; for instance, results in water differ from those in isopropanol or supercritical CO₂. researchgate.net
In the green synthesis of 1,4-CHDA from lignin-derived 1,4-cyclohexanediol (14CHDO), RANEY® Ni is an effective catalyst for the amination step with ammonia. nih.gov Optimization of reaction conditions was critical to achieving a near-quantitative yield. The ideal conditions were found to be a temperature of 170°C and a reaction time of 8 hours. nih.gov Solvents like t-amyl alcohol and toluene (B28343) were found to be most beneficial for this transformation. nih.gov
The table below details the optimization of the amination of 1,4-cyclohexanediol to 1,4-cyclohexanediamine.
Optimization of 1,4-CHDO Amination to 1,4-CHDA
| Parameter | Condition | 1,4-CHDA Yield/Selectivity | Reference |
|---|---|---|---|
| Catalyst | RANEY® Ni | Near quantitative yield | nih.gov |
| Temperature | 170 °C | Near quantitative yield | nih.gov |
| Time | 8 hours | Near quantitative yield | nih.gov |
| Solvent | t-amyl alcohol, Toluene | Most beneficial | nih.gov |
| Solvent | Isopropanol | 65.9% 14CHDO selectivity (in precursor step) | nih.gov |
| Solvent | 2-MeTHF | 63.4% 14CHDO selectivity (in precursor step) | nih.gov |
Note: Data from a study on the high-yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from lignin oil. nih.gov
For the synthesis of 1,3-CHDA, a different isomer, the reductive amination of 1,3-cyclohexanedione (B196179) (1,3-CHD) with ammonia showed that 1,4-dioxane (B91453) was the optimal solvent, leading to a 53.1% yield after further optimization of temperature, time, and pressure. mdpi.com Alternatively, a more efficient two-step oximation-hydrogenation pathway from 1,3-CHD yielded 1,3-CHDA at 90%. mdpi.com In this latter process, the hydrogenation of the 1,3-cyclohexanedione dioxime intermediate was optimized using a Raney Ni catalyst in methanol at 50°C and 2.0 MPa H₂ for 4 hours. mdpi.com
These examples underscore that there is no single universal set of conditions; rather, the catalyst and reaction parameters must be carefully tailored to the specific substrate and desired isomer to maximize the efficiency of the synthesis. beilstein-journals.orgnih.govmdpi.com
Stereoselective Synthesis and Control of Isomer Ratios
The control of stereochemistry in the synthesis of cyclohexane-1,4-diamine is critical, as the cis and trans isomers possess different physical and chemical properties that influence their application, particularly in polymer chemistry. cymitquimica.commdpi.com The spatial orientation of the two amine groups affects how the molecule packs in a crystal lattice and its reactivity in polymerization reactions. Consequently, significant research has focused on developing synthetic methodologies that allow for the selective production of a desired isomer or the efficient control of the cis/trans ratio.
The primary industrial route to cyclohexane-1,4-diamine is the catalytic hydrogenation of p-phenylenediamine (also known as 1,4-diaminobenzene). researchgate.netresearchgate.net This process inherently produces a mixture of cis and trans isomers. The final isomer ratio is not fixed but is highly dependent on a variety of reaction parameters, including the choice of catalyst, catalyst support, reaction temperature, hydrogen pressure, and the use of promoters. researchgate.net
Ruthenium-based catalysts are commonly employed for this hydrogenation. researchgate.netgoogle.com Studies have shown that the catalytic activity and the resulting isomer distribution can be finely tuned. For instance, using a ruthenium catalyst on a mesoporous carbon (MC) support, researchers investigated the effects of different reaction conditions. One study found that with a 10% Ru/MC catalyst in an isopropanol solvent and using lithium hydroxide (LiOH) as a promoter, a 100% conversion of p-phenylenediamine could be achieved, yielding 92% cyclohexane-1,4-diamine. researchgate.net Under optimal conditions of 120°C and 8 MPa of hydrogen pressure, the molar ratio of trans-to-cis isomers was approximately 35:65. researchgate.net In a different study using a Ru/Al2O3 catalyst in water at 90°C and 4 MPa, an 80% conversion with 87% selectivity to cyclohexane-1,4-diamine was reported. researchgate.net
The following table summarizes research findings on the influence of catalytic systems and reaction conditions on the isomer ratio of cyclohexane-1,4-diamine produced via the hydrogenation of p-phenylenediamine.
| Catalyst | Promoter | Solvent | Temperature (°C) | Pressure (MPa) | trans:cis Ratio | Reference |
| 10% Ru/MC | LiOH | Isopropanol | 120 | 8 | 35:65 | researchgate.net |
| Ru/Al2O3 | None | Water | 90 | 4 | Not Specified | researchgate.net |
| Ruthenium | Base (not specified) | Not Specified | 150-300 | Not Specified | ~70:30 (Equilibrium) | google.com |
Beyond controlling the initial synthesis, the isomer ratio can be adjusted post-synthesis. The trans isomer is generally the thermodynamically more stable configuration. This stability allows for the isomerization of a cis-rich mixture to a trans-rich mixture. This is typically achieved by heating the isomer mixture in the presence of a hydrogenation catalyst under hydrogen pressure. epo.orggoogle.com For example, after the initial hydrogenation is complete, continuing to heat the resulting isomer mixture at temperatures between 170°C and 220°C under a hydrogen pressure of 4 to 10 MPa can significantly increase the proportion of the trans isomer, potentially reaching a composition of over 90% trans-1,4-diaminocyclohexane. google.com
Other synthetic routes also offer avenues for stereocontrol. The Hofmann degradation of cyclohexane-1,4-dicarboxylic acid diamide (B1670390) is a potential method for producing cyclohexane-1,4-diamine. google.com By carefully selecting reaction parameters, this process can be guided to preferentially yield the trans isomer from a starting mixture of cis and trans dicarboxylic acid diamides. google.com
More recent advancements have explored biocatalytic methods for stereoselective synthesis. Transaminases have been successfully used to produce trans-4-substituted cyclohexane-1-amines from their corresponding cis/trans diastereomeric mixtures. nih.gov This is achieved through a process of selective deamination of the cis-diastereomer, which allows for the isolation of the highly pure trans isomer. This enzymatic approach represents a promising strategy for achieving high stereoselectivity under mild conditions. nih.gov
Coordination Chemistry and Metal Complexation of Cyclohexane 1,4 Diamine
Cyclohexane-1,4-diamine (B98093) as a Ligand in Transition Metal Complexes
Cyclohexane-1,4-diamine acts as a bidentate ligand, coordinating to metal centers through the lone pair of electrons on its two nitrogen atoms. It can exist as either cis or trans isomers, which significantly influences the stereochemistry and geometry of the resulting metal complexes. nih.gov The cyclohexane (B81311) ring typically adopts a chair conformation, which is more stable than the boat conformation. nih.gov
Cyclohexane-1,4-diamine readily forms stable complexes with several divalent transition metal ions, including zinc(II), cobalt(II), copper(II), and nickel(II). ontosight.aimdpi.comnih.gov The synthesis of these complexes generally involves the reaction of a metal salt with the cyclohexane-1,4-diamine ligand in a suitable solvent. ontosight.ai The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent, and the specific isomer of the diamine used. ijtsrd.comacs.org For instance, platinum complexes with diaminocyclohexane ligands, such as oxaliplatin (B1677828), are noted for their high stability. ijtsrd.com The formation of stable chelates is a key feature, with the diamine ligand forming a ring structure with the central metal ion. acs.org
The following table summarizes some of the known metal complexes of cyclohexane-1,4-diamine and its derivatives:
| Metal Ion | Ligand System | Coordination Geometry | Reference(s) |
| Co(II) | N,N'-bis((3,4-dichlorophenyl)methylidene)cyclohexane-1,4-diamine | Octahedral or Tetrahedral | ontosight.ai |
| Zn(II) | Reduced Schiff bases from trans-cyclohexane-1,2-diamine | Distorted Tetrahedral | mdpi.com |
| Cu(II) | trans-cyclohexane-1,2-diamine and acesulfamate | Tetragonally distorted octahedral | nih.gov |
| Ni(II) | trans-N,N'-bis[(2,4-dichlorophenyl) methylidene] cyclohexane-1,2-diamine | Square planar | nih.gov |
| Pt(II) | cis-1,4-diaminocyclohexane | Square planar | acs.org |
The precise three-dimensional arrangement of atoms in these metal complexes is determined using various analytical techniques.
Single-crystal X-ray diffraction is a powerful tool for elucidating the exact molecular structure of these complexes in the solid state. researchgate.net For example, the crystal structure of a copper(II) complex with trans-cyclohexane-1,2-diamine and acesulfamate revealed a tetragonally distorted octahedral geometry around the copper ion. nih.gov Similarly, X-ray crystallography has been used to characterize zinc(II) complexes with reduced Schiff bases derived from trans-cyclohexane-1,2-diamine, confirming the coordination of the ligand to the metal center. mdpi.com The crystal structure of a cobalt(III) complex with a quinquedentate ligand based on (SS)-trans-cyclohexane-1,2-diamine showed that the two pairs of nitrogen donors from the diamine residues are coplanar with the cobalt ion. rsc.org
A suite of spectroscopic methods is employed to characterize these complexes in both solid and solution states.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the amine groups to the metal ion. A shift in the N-H stretching frequency in the complex compared to the free ligand is indicative of coordination. nih.govmdpi.com For instance, in the IR spectra of metal complexes of ligands derived from cyclohexane-1,3-dione, shifts in the ν(C=O) and ν(C=N) bands indicate coordination through the carbonyl oxygen and imine nitrogen. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help to deduce the coordination geometry around the metal ion. The appearance of new absorption bands or shifts in the bands of the ligand upon complexation are characteristic. derpharmachemica.com For example, the electronic spectra of cobalt(II) complexes of N,N'-bis((3,4-dichlorophenyl)methylidene)cyclohexane-1,4-diamine can suggest either an octahedral or tetrahedral geometry depending on the specific transitions observed. ontosight.ai
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy are invaluable for determining the structure in solution. nih.govoncologyradiotherapy.com Shifts in the signals of the protons and carbons of the cyclohexane ring upon coordination provide evidence for complex formation. derpharmachemica.com For example, in the ¹H NMR spectrum of a copper complex with a Schiff base derived from pramipexole (B1678040) and o-vanillin, a downfield shift of the azomethine proton signal indicates coordination through the nitrogen atom. derpharmachemica.com
The following table provides an overview of the spectroscopic data for a representative ligand and its metal complex:
| Spectroscopic Technique | Ligand (Schiff base of o-diamino cyclohexane) | Metal Complex ([CoLCl₄]) | Observation | Reference(s) |
| IR (cm⁻¹) | ν(C=N): ~1630 | ν(C=N): Shifted | Indicates coordination of imine nitrogen | oncologyradiotherapy.com |
| ¹H NMR (δ, ppm) | CH=N: ~8.5 | CH=N: Shifted | Confirms coordination in solution | derpharmachemica.comoncologyradiotherapy.com |
| ¹³C NMR (δ, ppm) | C=N: ~163 | C=N: Shifted | Supports coordination of imine group | oncologyradiotherapy.com |
| UV-Vis (nm) | Ligand bands | Ligand bands shifted + d-d transitions | Indicates coordination and provides information on geometry | derpharmachemica.comoncologyradiotherapy.com |
The stereochemistry of the cyclohexane-1,4-diamine ligand, specifically whether it is the cis or trans isomer, has a profound impact on the resulting metal complex's geometry and stability. nih.gov The rigid chair conformation of the cyclohexane ring in the trans isomer can lead to specific and predictable coordination geometries. nih.gov For example, in tris(chelate) complexes of cobalt(III) with trans-1,2-cyclohexanediamine, a number of stereoisomers are possible due to the chirality of the ligand and the metal center. rsc.org The stereochemistry of the ligand can also influence the catalytic activity of the resulting metal complex. mdpi.com Studies on salen complexes have shown that the trans-cyclohexane-1,2-diamine backbone can act as a director of absolute helicity, although this effect can be weak in some cases. acs.org The choice of external axial ligands can also play a critical role in amplifying the chirality of the complex. acs.org
Structural Characterization of Metal Complexes
X-ray Crystallography of Complexes
Applications of Cyclohexane-1,4-diamine Metal Complexes in Catalysis
Metal complexes containing cyclohexane-1,4-diamine and its derivatives have shown significant promise as catalysts in various organic transformations. For instance, platinum(II) complexes incorporating cis-1,4-diaminocyclohexane have been investigated for their potential applications. acs.org Schiff base complexes of various transition metals are known to catalyze oxidation reactions of hydrocarbons, such as the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone, which are important industrial intermediates. Furthermore, polymer-supported Schiff base complexes have been utilized as catalysts for the epoxidation of alkenes. researchgate.net The catalytic activity of these complexes is often influenced by the nature of the metal ion, the ligand structure, and the reaction conditions. nih.gov
Asymmetric Catalysis and Enantioselective Reactions
The trans-isomer of 1,4-diaminocyclohexane is a valuable building block for creating chiral ligands used in asymmetric catalysis. ontosight.ai These specialized ligands are instrumental in synthesizing enantiomerically pure compounds, a critical aspect of pharmaceutical development. ontosight.ai For instance, chiral N,N'-disubstituted trans-1,2-cyclohexanediamines are key components in catalysts for various asymmetric transformations.
One notable application is in the enantioselective Henry reaction, where copper(II) complexes of ligands derived from trans-cyclohexane-1,2-diamine have proven to be effective catalysts. mdpi.com These reactions typically involve aromatic aldehydes and nitromethane, with studies showing that the structure of the ligand and the reaction conditions significantly impact the yield and enantioselectivity. mdpi.com Interestingly, research suggests that in some cases, only one of the diamine units in a bis(cyclohexane-1,2-diamine)-based ligand is directly involved in the catalytic process. mdpi.com In another example, a strong asymmetric amplification was observed in the enantioselective Henry reaction catalyzed by a copper(II) chloride complex with (R,R)-trans-N,N′-bis-biphenyl-4-ylmethyl-cyclohexane-1,2-diamine. rsc.org
Furthermore, bis(NHC) ligands based on chiral trans-1,2-diaminocyclohexane have been developed for asymmetric catalytic transformations. mdpi.com For example, a copper-catalyzed asymmetric conjugate addition of diethylzinc (B1219324) to 2-cyclohexen-1-one (B156087) was achieved using a bis(NHC) ligand precursor derived from optically active trans-1,2-diaminocyclohexane. mdpi.com The chirality of the side arm on the ligand was found to be crucial for achieving high enantioselectivity. mdpi.com
Derivatives of cyclohexane-1,2-diamine have also been used to create bifunctional organocatalysts. These catalysts, which incorporate a (thio)urea-containing hydrogen bond donor, have been successfully applied in various asymmetric transformations. researchgate.net
Role in Organic Transformations
Cyclohexane-1,4-diamine and its derivatives serve as versatile ligands in a range of organic transformations beyond asymmetric catalysis. The trans-isomer, in particular, is a common building block in the synthesis of ligands for metal complexes. cymitquimica.comalfachemic.com These complexes are utilized in various catalytic reactions.
For example, nickel(II) complexes with chiral diamines, including derivatives of cyclohexane-1,2-diamine, have been shown to be efficient catalysts for the enantioselective addition of 1,3-dicarbonyl compounds to nitroalkenes. researchgate.net This reaction is a key step in the synthesis of chiral amino acids and other polyfunctional alicyclic derivatives. researchgate.net The structure of the diamine ligand plays a significant role in the stereoselectivity of these reactions.
In addition to catalysis, cyclohexane-1,4-diamine is an important intermediate in the synthesis of various organic compounds. It can be prepared from 1,4-cyclohexanedione, which is a useful precursor for a variety of 1,4-substituted cyclohexanes. orgsyn.org The diamine itself is a building block for polymers, pharmaceuticals, and agrochemicals. cymitquimica.com
The reactivity of the amine groups in cyclohexane-1,4-diamine allows for its participation in numerous chemical reactions, such as acylation and alkylation, making it a versatile component in organic synthesis. cymitquimica.com For instance, it can be used to create more complex molecules for use in pharmaceuticals and agrochemicals through reactions like amide and ester formation.
Metal Complexes in Biological Studies
Metal complexes of cyclohexane-1,4-diamine and its derivatives have been the subject of extensive research due to their diverse biological activities. These compounds have shown potential as therapeutic agents, particularly in the fields of cancer treatment and antimicrobial therapy. ontosight.ai The biological properties of these complexes are influenced by the nature of the metal ion, the stereochemistry of the diamine ligand, and the presence of other coordinating ligands.
Interaction with Biological Targets
The biological activity of cyclohexane-1,4-diamine metal complexes often stems from their ability to interact with key biological macromolecules, such as DNA and proteins. The primary amine groups of the diamine ligand can participate in hydrogen bonding and electrostatic interactions with these targets.
One of the most studied areas is the interaction of platinum complexes with DNA. Platinum(IV) complexes containing cyclohexane-1,2-diamine can act as prodrugs, which are reduced in the physiological environment to release active platinum(II) species. ontosight.ai These platinum(II) compounds can then bind to DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. ontosight.aiacs.org The binding affinity and mode of interaction can be influenced by the specific structure of the diamine ligand and other components of the complex. For example, manganese-salen complexes containing 1,2-cyclohexanediamine (B1199290) have been shown to cleave DNA, with the efficiency and specificity of cleavage being dependent on the stereochemistry of the diamine bridge. acs.org Specifically, the complex derived from (R,R)-cyclohexanediamine was found to be five times more efficient at DNA cleavage than its (S,S) enantiomer, demonstrating enantiospecific recognition of DNA. acs.org
Some metal complexes of Schiff bases derived from cyclohexane-1,4-diamine have also been shown to bind to DNA through intercalation. acs.org For instance, certain iron and copper complexes have been found to intercalate with Calf-thymus DNA (CT-DNA). acs.org The binding constants for these interactions can be significant, indicating a strong association with the DNA molecule. acs.org Electronic absorption spectroscopy is a common technique used to study these interactions, where changes in the absorption spectra of the complex upon addition of DNA can indicate the binding mode. mdpi.combendola.com
Beyond DNA, these metal complexes can also interact with proteins. For example, some complexes have been investigated for their ability to inhibit enzymes. bohrium.com Molecular docking studies have suggested that diamine derivatives can bind effectively to the active sites of enzymes involved in metabolic pathways. Additionally, some ruthenium(II) and nickel(II) complexes have been evaluated for their inhibitory effects on carbonic anhydrase and acetylcholinesterase. bohrium.com
Potential for Medicinal Applications
The promising interactions of cyclohexane-1,4-diamine metal complexes with biological targets have led to investigations into their potential for various medicinal applications, most notably as anticancer and antimicrobial agents.
Anticancer Activity:
A significant body of research has focused on the development of platinum-based anticancer drugs that utilize cyclohexane-1,4-diamine and its analogs as ligands. ontosight.ai These complexes are often designed as prodrugs to improve efficacy and reduce the side effects associated with traditional platinum-based therapies. ontosight.ai For example, platinum(IV) complexes with cyclohexane-1,2-diamine have been explored as potential anticancer agents. ontosight.ai The rationale behind this approach is that the Pt(IV) complex is more inert and can be activated to the cytotoxic Pt(II) form within the tumor environment. ontosight.ai
Studies have shown that the cytotoxic activity of these complexes can be significantly influenced by the specific isomer of the diamine ligand and the nature of the other ligands in the coordination sphere. For instance, platinum(IV) complexes containing enantiomerically pure trans-1,2-diamino-4-cyclohexene (DACHEX), an analog of the diaminocyclohexane used in oxaliplatin, have demonstrated potent antiproliferative activity against various human cancer cell lines, in some cases surpassing the activity of cisplatin (B142131) and oxaliplatin. rsc.orgresearchgate.net Furthermore, some of these complexes have shown the ability to overcome resistance to existing platinum drugs. rsc.orgnih.gov
The introduction of other bioactive molecules as axial ligands in Pt(IV) complexes of cyclohexanediamines has led to the development of multi-action agents. researchgate.net For example, complexes incorporating a histone deacetylase (HDAC) inhibitor have shown synergistic anticancer effects. researchgate.netrsc.org These dual-action compounds can target multiple cellular pathways, potentially leading to enhanced therapeutic outcomes. researchgate.net
Below is a table summarizing the in vitro anticancer activity of selected platinum complexes containing cyclohexane-diamine derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| cis,trans,cis-[Pt(OXA)(OBz)2(1S,2S-DACHEX)] | HCT116 (Colon) | Not specified, but noted as promising | researchgate.net |
| Platinum(IV) complexes with cyclohexane-1R,2R-diamine and POA | HCT 116, SW480, HT-29 (Colon) | Nanomolar range, significantly better than oxaliplatin | researchgate.net |
| Pt(II) complexes with racemic DACHEX | A431 (Cervical), 2008 (Ovarian), HCT-15, LoVo (Colon) | Generally equal to or better than cisplatin and oxaliplatin | nih.gov |
| Cu4(L)2 (tetranuclear copper Schiff base complex) | HCT116 (Colorectal) | 6.56 ± 1.26 | umt.edu.my |
Antimicrobial Activity:
In addition to their anticancer properties, metal complexes of cyclohexane-1,4-diamine and its derivatives have demonstrated significant antimicrobial activity. cabidigitallibrary.orgresearchgate.net Symmetrical trans-cyclohexane-1,4-diamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net Some of these compounds, particularly those with substitutions at the para-position of an aromatic ring, have shown promising antimycobacterial potential. cabidigitallibrary.orgresearchgate.net
Derivatives of cyclohexane-1,2-diamine have also been found to be active against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). cabidigitallibrary.orgresearchgate.net For example, adamantyl-based cyclohexane diamine derivatives have exhibited potent to moderate activity against MRSA. researchgate.net
Furthermore, transition metal complexes, such as those of iridium and cobalt with cis-1,2-diaminocyclohexane, have shown strong antibiotic activity against S. aureus and MRSA. rsc.org The structure of the complex, including the metal center and the substituents on the diamine ligand, plays a crucial role in determining the antimicrobial efficacy. rsc.org Zinc complexes of reduced Schiff bases derived from trans-cyclohexane-1,2-diamine have also shown marked antibacterial activity, with a synergistic effect observed upon complexation with zinc. nih.gov
The table below presents the antimicrobial activity of selected cyclohexane-diamine derivatives and their metal complexes.
| Compound/Complex | Microorganism | Activity (MIC) | Reference |
| Symmetrical trans-cyclohexane-1,4-diamine derivatives | Mycobacterium tuberculosis H37Rv | 12.5 - 25 µM | researchgate.net |
| Adamantyl based cyclohexane diamine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 8–64 mg/mL | researchgate.net |
| Cp*RIr with cis-1,2-diaminocyclohexane | S. aureus and MRSA | 4 µg/mL | rsc.org |
| Zinc complex with reduced Schiff base of 4-(trifluoromethylphenyl) moiety | E. coli, S. aureus | Comparable to ciprofloxacin | nih.gov |
Polymer Science and Materials Engineering with Cyclohexane 1,4 Diamine
Cyclohexane-1,4-diamine (B98093) as a Monomer in Polymer Synthesis
As a bifunctional monomer, CHDA can react with other bifunctional molecules, such as dicarboxylic acids, dianhydrides, and diisocyanates, to form long-chain polymers through step-growth polymerization. rsc.orgnih.gov Its applications span from creating high-performance polyamides and polyimides to formulating durable polyurethanes and robust epoxy resins. nih.govchemimpex.compmarketresearch.comrsc.org
Cyclohexane-1,4-diamine is a key component in the synthesis of semi-aromatic and cycloaliphatic polyamides and polyimides. nih.govchemimpex.comrsc.orgcymitquimica.com
In polyamide synthesis, CHDA is condensed with dicarboxylic acids or their derivatives. google.com For instance, high-melting-point polyamides can be produced by reacting CHDA with 1,4-cyclohexanedicarboxylic acid. google.com The incorporation of the cyclohexane (B81311) ring from CHDA into the polymer backbone, as opposed to a purely linear aliphatic or a planar aromatic diamine, can enhance thermal stability and modify mechanical properties. google.comrsc.org Research has shown that semi-aromatic polyamides derived from CHDA and aromatic diacids exhibit high glass transition temperatures and good thermal stability. rsc.orgrsc.org
For polyimides, which are known for their exceptional thermal resistance and mechanical strength, CHDA is reacted with tetracarboxylic dianhydrides. tcichemicals.comtcichemicals.com This reaction proceeds via a two-step process, initially forming a poly(amic acid) precursor, which is then thermally or chemically imidized to yield the final polyimide. researchgate.netresearchgate.netmdpi.com The use of CHDA, particularly the trans-isomer, can lead to polyimides with desirable properties such as low coefficient of thermal expansion (CTE) and low dielectric constants, making them suitable for advanced electronics applications. researchgate.net For example, a polyimide film made from trans-1,4-cyclohexanediamine (t-CHDA) and pyromellitic dianhydride (PMDA) displayed a low CTE of 9.6 ppm K⁻¹ and a dielectric constant of 2.92. researchgate.net
In the production of polyurethanes, Cyclohexane-1,4-diamine typically functions as a chain extender. nih.govrsc.org Polyurethanes are synthesized through the reaction of diisocyanates with polyols to form a prepolymer, which is then reacted with a chain extender like CHDA. bezwadabiomedical.com The reaction of the amine groups of CHDA with the isocyanate groups of the prepolymer forms strong urea (B33335) linkages, resulting in polyurethane-ureas. bezwadabiomedical.comgoogle.com The use of specific cis/trans isomer mixtures of CHDA has been shown to produce light-stable polyurethane coatings with significantly increased softening ranges (215-240°C) and melting points (250-270°C), along with improved solvent resistance. google.com These materials find use in coatings, adhesives, and elastomers. pmarketresearch.com
Beyond these major classes, CHDA is also a monomer for other polymers like polyureas. nih.govrsc.org
Cyclohexane-1,4-diamine serves as an effective curing agent, or hardener, for epoxy resins. chemimpex.comchemicalbook.commade-in-china.com In this application, the primary amine groups of the CHDA molecule react with the epoxide rings of the epoxy prepolymer in a ring-opening addition reaction. Since each CHDA molecule has two primary amine groups, and each amine group has two active hydrogen atoms, it can react with multiple epoxide groups. This leads to the formation of a highly cross-linked, three-dimensional thermoset network. chemimpex.com The resulting cured epoxy systems exhibit enhanced mechanical properties, good thermal stability, and strong adhesion, making them suitable for demanding applications such as industrial coatings, adhesives, and composite materials. chemimpex.compmarketresearch.com
Formation of Polyurethanes and Other Polymers
Structure-Property Relationships in Cyclohexane-1,4-diamine-based Polymers
The properties of polymers derived from Cyclohexane-1,4-diamine are deeply connected to its unique molecular structure, particularly the stereochemistry of its cyclohexane ring.
Cyclohexane-1,4-diamine exists as two geometric isomers: cis and trans. The ratio of these isomers in the monomer feed has a profound impact on the structure and properties of the resulting polymers. rsc.org
The trans-isomer has a more linear and rigid, chair-like conformation, which allows for more efficient chain packing and the formation of ordered crystalline structures. In contrast, the cis-isomer has a kinked, less symmetrical structure that disrupts chain packing and hinders crystallization, leading to more amorphous polymers. researchgate.net
This difference is clearly demonstrated in polyamides. Copolyamides based on polyamide 4.14 and incorporating trans-1,4-DACH show a significant increase in melting temperature compared to the homopolymer. acs.org Conversely, incorporating the cis-isomer leads to a decrease in the melting point, as the cis units are excluded from the crystalline phase and disrupt the crystal structure. acs.org For example, a copolyamide with 20 mol% of trans-1,4-DACH has a melting point of 270°C, while a similar copolyamide with 21 mol% of a 57/43 cis/trans mixture melts at only 239°C. acs.org
Similarly, in polyesters like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a higher content of the trans-isomer leads to higher melting points and increased crystallinity, whereas a higher cis-isomer content results in lower melting points and more amorphous materials. vt.edu
The choice of isomer ratio is therefore a critical tool for tuning polymer properties. High trans content is often used to achieve high strength and thermal stability, while incorporating the cis isomer can improve flexibility and processability. rsc.orgresearchgate.net
The incorporation of the rigid cyclohexane ring from CHDA generally imparts high thermal stability to polymers. Polyamides and polyimides based on CHDA often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td). rsc.orgrsc.org
The stereochemistry of the diamine plays a crucial role. Semi-aromatic polyamides synthesized with trans-CHDA consistently show superior thermal and mechanical properties compared to those made with cis-CHDA. rsc.orgrsc.org For example, a polyamide derived from trans-CHDA (BH-trans-BFCD) exhibited a Tg of 265°C, whereas its cis-counterpart (BH-cis-BFCD) had a Tg of 224°C. rsc.org The initial degradation temperatures for both were high, around 445-450°C. rsc.org
The mechanical properties also follow this trend. The more ordered structure of trans-isomer-based polymers leads to higher tensile strength and modulus. The improved packing and potential for hydrogen bonding in the trans configuration contribute to these enhanced mechanical characteristics. rsc.org
Data on Polymer Properties
Table 1: Thermal Properties of Semi-Aromatic Polyamides Based on cis/trans Isomers of Cyclohexane-1,4-diamine Data sourced from a study on polyamides derived from 1,1-bis(4-hydroxyphenyl)-1-phenylethane (BHPPE) and N,N'-bis(4-fluorobenzoyl)-1,4-cyclohexanediamine (BFCD).
| Polymer ID | Isomer Configuration | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) |
| BH-trans-BFCD | trans | 265°C | 450°C |
| BH-cis-BFCD | cis | 224°C | 445°C |
| Source: Polymer Chemistry, RSC Publishing rsc.org |
Table 2: Influence of cis/trans Isomer Ratio on Polyamide Melting Point Data sourced from a study on copolyamides of polyamide 4.14 and 1,4-diaminocyclohexane (1,4-DACH).
| Entry | 1,4-DACH Content (mol %) | cis/trans Ratio | Second Heating Melting Point (Tm) |
| R4 | 20 | All trans | 270°C |
| R5 | 21 | 57/43 | 239°C |
| R6 | 20 | 75/25 | 227°C |
| Source: Macromolecules acs.org |
Dielectric Properties and Coefficients of Thermal Expansion in Polyimides
The incorporation of Cyclohexane-1,4-diamine into polyimide (PI) backbones is an effective strategy for creating materials with both a low dielectric constant (Dk or K) and a low coefficient of thermal expansion (CTE). researchgate.net These properties are critical for applications in microelectronics, where materials must provide electrical insulation while remaining dimensionally stable during temperature fluctuations. researchgate.netmdpi.com
The introduction of the cycloaliphatic diamine reduces the polarity of the polymer chain and lessens the likelihood of forming intermolecular charge-transfer complexes (CTCs), which are common in fully aromatic polyimides and tend to increase the dielectric constant. researchgate.net The rigid and multi-bond nature of the cyclohexane ring also contributes to acceptable thermal properties. researchgate.netresearchgate.net
Research has demonstrated that semi-aromatic and wholly cycloaliphatic polyimides synthesized with Cyclohexane-1,4-diamine exhibit significant improvements in these key areas. For instance, a semi-aromatic polyimide derived from trans-1,4-cyclohexanediamine (CHDA) and pyromellitic dianhydride (PMDA) displayed a low dielectric constant of 2.92 and a considerably low CTE of 9.6 ppm K⁻¹. researchgate.net A wholly cycloaliphatic polyimide made from CHDA and 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) achieved an even lower dielectric constant of 2.66, with a CTE of 26 ppm K⁻¹. researchgate.net
Similarly, polyimides created from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) and trans-1,4-cyclohexanediamine have been shown to achieve a very low CTE of 10 ppm·K⁻¹ and a dielectric constant below 3.0. researchgate.netmdpi.com However, the synthesis of these particular polyimides can be challenging, as the high basicity of the cycloaliphatic diamine can lead to salt formation during the initial stages of polymerization, which may terminate or prolong the reaction. researchgate.netmdpi.com
| Dianhydride Monomer | Diamine Monomer | Polymer Type | Dielectric Constant (Dk) | Coefficient of Thermal Expansion (CTE) (ppm K⁻¹) | Source |
|---|---|---|---|---|---|
| Pyromellitic dianhydride (PMDA) | trans-1,4-cyclohexanediamine (CHDA) | Semi-aromatic | 2.92 | 9.6 | researchgate.net |
| 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) | trans-1,4-cyclohexanediamine (CHDA) | Wholly cycloaliphatic | 2.66 | 26 | researchgate.net |
| 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) | trans-1,4-cyclohexanediamine (t-CHDA) | Semi-aromatic | < 3.0 | 10 | researchgate.netmdpi.com |
Advanced Applications in Materials Science
The unique properties imparted by Cyclohexane-1,4-diamine have led to its use in a variety of advanced material applications, from flexible electronics to biodegradable plastics.
Cyclohexane-1,4-diamine is utilized as a comonomer in the synthesis of advanced polyesters and copolyesters designed for smart film applications. mdpi.comresearchgate.netnih.gov These thin films are integral to fields such as flexible electronics, packaging, and textiles. mdpi.comresearchgate.netnih.gov Research into polyesters based on cyclic monomers has gained significant attention for creating materials with exceptional performance characteristics. mdpi.comnih.gov Specifically, the two-step polycondensation of 1,4-cyclohexane diamine with monomers like sebacoyl chloride and 1,4-cyclohexanedimethanol (B133615) (CHDM) has been shown to yield copolyesters with enhanced mechanical, thermal, and biodegradability properties suitable for these advanced applications. mdpi.comresearchgate.netresearchgate.net
Beyond smart films, polymers derived from Cyclohexane-1,4-diamine are key components in high-performance materials for the electronics and textile industries. coremarketresearch.commade-in-china.com
In electronics, the low dielectric constant and thermal stability of polyimides and resins containing this diamine are highly valued. researchgate.netresearchgate.net Trans-1,4-Diaminocyclohexane is used in the formulation of encapsulation resins and dielectric coatings that protect sensitive electronic components, such as those in high-density circuit boards and 5G infrastructure, from moisture and thermal stress.
In the textile industry, the compound serves multiple roles. It is used as a crosslinking agent in the production of synthetic fibers like spandex, where it improves elasticity and durability. It is also employed in the synthesis of dyes and finishing agents, which can enhance the color fastness and durability of fabrics. chemimpex.com
There is a growing interest in developing sustainable materials, and Cyclohexane-1,4-diamine has found a role in the synthesis of biodegradable polymers. mdpi.comresearchgate.net It has been incorporated as a comonomer in the production of aliphatic copolyesters. mdpi.comresearchgate.netresearchgate.net Studies have shown that the inclusion of 1,4-cyclohexane diamine in a two-step polycondensation process with other monomers can result in polymers with improved biodegradability. mdpi.comresearchgate.net This makes such materials potential candidates for applications where environmental degradation is a desirable end-of-life feature, contributing to the reduction of plastic waste. unibo.it
Medicinal Chemistry and Biological Activity of Cyclohexane 1,4 Diamine Derivatives
Design and Synthesis of Biologically Active Cyclohexane-1,4-diamine (B98093) Derivatives.scispace.comniscpr.res.inbenchchem.comcabidigitallibrary.orgmedchemexpress.comgoogle.com
The design and synthesis of biologically active cyclohexane-1,4-diamine derivatives often involve the creation of symmetrical or unsymmetrical structures through the reaction of the diamine with various aldehydes and other reagents. The core structure, with its two amine groups separated by a cyclohexane (B81311) ring, provides a foundation for creating ligands that can bind to specific biological targets. smolecule.com
A common synthetic strategy involves the reaction of a substituted benzaldehyde (B42025) with cyclohexane-1,4-diamine in methanol (B129727) to form imines, which are then reduced to the corresponding amines using a reducing agent like sodium borohydride. This method allows for the introduction of various substituents on the aromatic rings, which is crucial for optimizing biological activity.
For instance, a library of twenty-seven symmetrical trans-cyclohexane-1,4-diamine derivatives was synthesized to evaluate their antimycobacterial properties. The synthesis involved a two-step process starting from the corresponding substituted benzaldehydes and trans-1,4-diaminocyclohexane.
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For cyclohexane-1,4-diamine derivatives, SAR studies have provided valuable insights into the features necessary for potent and selective pharmacological effects. nih.govnih.gov
In the development of MALT1 inhibitors, SAR studies revealed that the nature of the substituents on the aryl groups attached to the diamine core significantly influences inhibitory activity. nih.gov Similarly, in the context of antitubercular agents, SAR studies of symmetrical trans-cyclohexane-1,4-diamine derivatives showed that substitutions at the para position of the aromatic ring were generally more effective. Specifically, an isopropyl group at the para position resulted in the most potent compound against Mycobacterium tuberculosis H37Rv.
The following table summarizes the SAR findings for a series of antitubercular trans-1,4-diamine cyclohexane derivatives:
| Compound | Substitution (R) | MIC99 (µM) against M. tb H37Rv |
| 9p | 4-Cl | 25 |
| 9s | 4-CF3 | 25 |
| 9u | 4-i-Pr | 12.5 |
| 9w | 4-Br | 25 |
| 9y | 4-t-But | 25 |
Data sourced from Kumar et al. (2014).
These studies highlight the importance of the electronic and steric properties of the substituents in determining the biological activity of cyclohexane-1,4-diamine derivatives.
The synthesis and optimization of analogues are key steps in the drug discovery process, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For cyclohexane-1,4-diamine derivatives, this has been a fruitful area of research.
In the pursuit of MALT1 inhibitors, researchers discovered and optimized a series of (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines. nih.gov This optimization led to the identification of a compound with single-digit micromolar cell potency and an excellent in vivo pharmacokinetic profile in rats, making it a promising candidate for further development. nih.gov
Similarly, a library of symmetrical trans-cyclohexane-1,4-diamine derivatives was synthesized and evaluated for their activity against the M. tb H37Rv strain. While most of the synthesized compounds showed moderate to weak activity, four compounds with substitutions at the para-position on the aromatic ring exhibited significant activity. The compound with an isopropyl group at the para-position was identified as the most potent in this series.
The synthesis of these analogues typically involves multi-step reaction sequences. For example, the synthesis of Hedgehog-pathway inhibitors based on a cyclohexane-1,4-diamine scaffold involved a Suzuki coupling, reductive amination, selective alkylation, and N-acylation. beilstein-journals.org
Structure-Activity Relationship (SAR) Studies
Investigation of Pharmacological Targets.scispace.commedchemexpress.comgoogle.comuw.edu.pl
Derivatives of cyclohexane-1,4-diamine have been investigated for their activity against a variety of pharmacological targets, demonstrating the broad therapeutic potential of this chemical scaffold. These targets include receptors involved in pain perception, opioid receptors, and enzymes implicated in cancer and autoimmune diseases.
The P2X3 receptor, a ligand-gated ion channel activated by ATP, is a key player in pain signaling pathways. medchemexpress.com Antagonists of the P2X3 receptor have shown promise in preclinical models of chronic pain. nih.gov Cyclohexane-1,4-diamine derivatives have been explored as potential P2X3 receptor antagonists. google.comsmolecule.com
Research has shown that certain cyclohexane-1,4-diamine derivatives can act as antagonists at P2X3 and P2X2/3 receptors, which are involved in neurotransmission and pain perception. medchemexpress.comsmolecule.com This suggests their potential application in the development of treatments for conditions such as neuropathic pain. smolecule.com The ability of these compounds to inhibit ATP binding to the P2X3 receptor is a key aspect of their mechanism of action. smolecule.com
The following table highlights some P2X3 receptor antagonists, some of which share structural similarities with cyclohexane-1,4-diamine derivatives in their diamine substructures.
| Compound | Target | Activity |
| A-317491 | P2X3, P2X2/3 | Potent and selective antagonist |
| AF-353 | P2X3, P2X2/3 | Potent and selective antagonist |
| Gefapixant | P2X3 | Potent antagonist |
Data sourced from MedChemExpress. medchemexpress.com
Opioid receptors are the primary targets for opioid analgesics, which are highly effective for pain management but also carry a risk of significant side effects and addiction. nih.gov The development of opioid receptor modulators with improved safety profiles is an active area of research. Substituted 2-pyridine-cyclohexane-1,4-diamine derivatives have been investigated as modulators of opioid receptors. google.comgoogle.com
Synthetic opioids based on a diamine scaffold, such as AH-7921 and U-47700, which contain a cyclohexane-1,4-diamine or a related cycloalkane diamine core, have been synthesized and characterized. nih.gov These compounds have shown potent activity at the human μ-opioid receptor (hMOR). nih.gov For example, U-47700, which has two chiral centers, demonstrated that the (R,R) enantiomer is significantly more potent than the (S,S) enantiomer at the hMOR. nih.gov
Mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a paracaspase that plays a crucial role in NF-κB signaling and is a promising target for the treatment of certain types of B-cell lymphoma and autoimmune diseases. nih.govresearchgate.net Inhibition of MALT1 protease activity has been shown to be selectively toxic for activated B cell-like diffuse large B cell lymphoma cells. nih.gov
Researchers have successfully identified and optimized a novel series of (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines as allosteric inhibitors of MALT1. nih.gov X-ray crystallography confirmed that these compounds bind to an induced allosteric site in the MALT1 enzyme. nih.govresearchgate.net One of the optimized compounds demonstrated single-digit micromolar cellular potency and high selectivity. nih.gov
The discovery of these allosteric inhibitors represents a significant advancement in the development of MALT1-targeted therapies. nih.govtandfonline.comoncotarget.com
Opioid Receptor Modulation
Antimicrobial and Antitubercular Activity
Cyclohexane-1,4-diamine derivatives have demonstrated notable potential as antimicrobial and antitubercular agents. Researchers have synthesized and evaluated various series of these compounds, revealing promising activity against clinically significant pathogens.
Activity against Mycobacterium tuberculosis (M. tb H37Rv strain)
A significant body of research has focused on the evaluation of symmetrical trans-cyclohexane-1,4-diamine derivatives against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net While many of the synthesized compounds exhibited moderate to weak activity, certain structural features were found to enhance their antimycobacterial potential. researchgate.net Specifically, substitutions at the para-position of the aromatic ring were associated with greater activity. cabidigitallibrary.orgresearchgate.net
One notable study synthesized a library of twenty-seven symmetrical trans-cyclohexane-1,4-diamine derivatives. researchgate.net Among these, four compounds with para-substitutions on the aromatic ring showed promising activity, with Minimum Inhibitory Concentration (MIC99) values ranging from 12.5 to 25 µM. researchgate.net The most potent compound in this series was compound 9u , which features an i-propyl group substitution at the para-position and exhibited a MIC99 value of 12.5 µM. researchgate.net Further investigations into adamantyl-based cyclohexane diamine derivatives also showed moderate to weak activity against a virulent strain of M. tuberculosis. cabidigitallibrary.orgrsc.orgmedwinpublishers.com
In another study, a series of C-(3-aminomethyl-cyclohexyl)-methylamine derivatives were synthesized and evaluated for their antituberculosis activity. cabidigitallibrary.org It was observed that compounds with a five or six-carbon chain at the para-position of the benzene (B151609) ring were significantly active, and that the antimycobacterial activity decreased with an increase in the carbon chain length. cabidigitallibrary.org
Table 1: Antitubercular Activity of Selected Cyclohexane-1,4-diamine Derivatives against M. tb H37Rv
| Compound | Substitution | MIC99 (µM) | Reference |
|---|---|---|---|
| 9u | p-isopropyl | 12.5 | researchgate.net, |
| 9p | p-Chloro | 25 | |
| 9s | p-Trifluoromethyl | 25 | |
| 9w | p-Bromo | 25 | |
| 9y | p-tert-Butyl | 25 | |
| 8i | Adamantyl substituted | 13.7 | rsc.org, researchgate.net |
Activity against Methicillin-resistant Staphylococcus aureus (MRSA)
Several cyclohexane-1,4-diamine derivatives have also been screened for their antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. rsc.orgresearchgate.net In a study of symmetrical trans-cyclohexane-1,4-diamine derivatives, four compounds (9c, 9i, 9p, and 9s ) demonstrated good anti-MRSA activity, with IC50 values ranging from 128 to 256 mg/L against 30 highly resistant MRSA strains. researchgate.net
Furthermore, a series of forty-two adamantyl-based cyclohexane diamine derivatives were synthesized and showed potent to moderate activity against 29 strains of MRSA. rsc.orgresearchgate.netCompound 8e from this series was the most potent, with MIC values between 8 and 64 μg/mL against 26 of the 29 MRSA strains tested, showing improved activity over oxacillin. rsc.orgresearchgate.net
Table 2: Anti-MRSA Activity of Selected Cyclohexane-1,4-diamine Derivatives
| Compound | Derivative Type | Activity (IC50 or MIC) | Reference |
|---|---|---|---|
| 9c | Symmetrical trans | 128-256 mg/L (IC50) | researchgate.net, |
| 9i | Symmetrical trans | 128-256 mg/L (IC50) | researchgate.net, |
| 9p | Symmetrical trans | 128-256 mg/L (IC50) | researchgate.net, |
| 9s | Symmetrical trans | 128-256 mg/L (IC50) | researchgate.net, |
| 8e | Adamantyl based | 8–64 μg/mL (MIC) | rsc.org, researchgate.net |
Bactericidal Properties and Kill Kinetics
Investigations into the bactericidal properties of these compounds have provided further insight into their antimicrobial potential. Adamantyl-substituted cyclohexane diamine derivatives, for instance, have been shown to be bactericidal against M. tuberculosis. cabidigitallibrary.orgresearchgate.net Specifically, compound 8i demonstrated rapid kill kinetics, causing a 4-log reduction in the viability of M. tuberculosis within 7 days. rsc.orgresearchgate.net This bactericidal action highlights the potential of these derivatives for effectively clearing mycobacterial infections. cabidigitallibrary.orgresearchgate.net
Drug Delivery Systems and Pharmaceutical Formulations
The structural characteristics of cyclohexane-1,4-diamine make it a valuable component in the development of drug delivery systems and pharmaceutical formulations.
Role as PROTAC Linkers
Cyclohexane-1,4-diamine serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. sigmaaldrich.com The linker component is crucial as it influences the physicochemical and pharmacokinetic properties of the PROTAC, as well as the stability and conformation of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.comnih.gov
The stereochemistry of the cyclohexane linker can significantly impact the efficacy of the PROTAC. For example, a LRRK2 PROTAC, XL01126, which incorporates a trans-cyclohexyl group in its linker, was found to be a more effective and cooperative degrader than its cis-analogue, despite having weaker binary binding affinities. nih.gov High-resolution co-crystal structures revealed that the trans linker adopts a rigid, extended conformation, while the cis linker folds back, creating a network of intramolecular contacts. nih.gov This demonstrates how a subtle change in the stereochemistry of the cyclohexane linker can fine-tune the conformational rigidity and binding mode, ultimately affecting the cellular degradation activity. nih.gov
Toxicological and Safety Considerations in Medicinal Applications
The evaluation of the toxicological profile of new therapeutic candidates is a critical step in drug development. For cyclohexane-1,4-diamine derivatives, particularly those with promising antimicrobial activity, safety assessments have been conducted to ensure their suitability for medicinal use.
Studies on compound 9u , the potent anti-tubercular agent, have shown it to be safe in human lung epithelium cells (A549). researchgate.netinformaticsjournals.co.inscienceopen.cominformaticsjournals.co.innih.gov It did not exhibit significant cytotoxicity or genotoxicity at concentrations substantially higher than that required to kill the H37Rv strain of M. tuberculosis. informaticsjournals.co.innih.gov Specifically, no significant cytotoxic or genotoxic effects were observed in A549 cells exposed to 10⁻⁵ M for 72 hours. nih.gov The compound was also found to be safe up to a concentration of 10⁻⁴ M when administered for 24 hours. informaticsjournals.co.innih.gov
Further investigations into the chronic exposure of A549 cells to compound "9u" revealed no significant induction of apoptosis, injury, or oxidative stress over the long term, supporting its therapeutic potential for the extended treatment durations required for tuberculosis. informaticsjournals.co.inscienceopen.comresearchgate.net Additionally, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were found to be non-toxic to mammalian red blood cells. cabidigitallibrary.org These findings suggest a favorable preliminary safety profile for certain cyclohexane-1,4-diamine derivatives in medicinal applications. cabidigitallibrary.orgresearchgate.net
Supramolecular Chemistry and Host Guest Interactions
Supramolecular Assemblies Involving Cyclohexane-1,4-diamine (B98093)
Derivatives of cyclohexane (B81311) diamine serve as versatile building blocks for creating extended molecular assemblies. The defined stereochemistry of the cyclohexane ring allows for precise spatial arrangement of functional groups, which in turn directs the formation of predictable supramolecular architectures through non-covalent forces. Amide and urea (B33335) derivatives are particularly effective in forming these structures due to their strong hydrogen-bonding capabilities. analis.com.mytaylorfrancis.com
Supramolecular gels can be formed in situ using cyclohexane diamine isomers as key components. mdpi.com Research has shown that mixing 1,3-cyclohexane diamine with an isocyanate derivative in various organic solvents leads to the rapid formation of a stable supramolecular gel at room temperature. mdpi.comnih.gov This gelation is not catalyzed and occurs within 60 to 100 seconds in solvents like dichloromethane, toluene (B28343), and chloroform. mdpi.com
The driving force behind this phenomenon is the chemical reaction between the diamine and the isocyanate, which generates urea moieties. mdpi.comnih.gov These newly formed urea groups act as powerful hydrogen-bond donors and acceptors, prompting the self-assembly of the molecules into a three-dimensional entangled fibrillar network that immobilizes the solvent, thus forming a gel. mdpi.comias.ac.in These gels are often thermally reversible, transitioning to a solution upon heating and reforming upon cooling. mdpi.comnih.gov The resulting gel fibers can have widths of around 600 nm and lengths of several hundred micrometers. mdpi.com Similar principles apply to 1,2-cyclohexane diamine derivatives, which can also form organogels when functionalized with urea groups. mdpi.com
Intermolecular hydrogen bonding is the primary non-covalent interaction responsible for the formation of supramolecular assemblies from cyclohexane diamine derivatives. mdpi.comnih.gov In the case of supramolecular gels formed from cyclohexane diamine precursors, the generation of urea or amide groups is crucial as they provide the necessary sites for hydrogen-bonding. mdpi.comnih.gov
Formation of Supramolecular Gels
Host-Guest Chemistry with Cyclohexane-1,4-diamine Derivatives
Derivatives of trans-cyclohexane-1,4-diamine have been engineered into highly effective host molecules for applications in molecular recognition and separation. researchgate.netepa.gov By attaching large, rigid substituents to the amino groups, chemists have created host compounds with well-defined cavities capable of encapsulating smaller guest molecules.
Prominent examples of such host compounds are trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine (1,4-DAX) and its sulfur-containing analogue, trans-N,N′-bis(9-phenyl-9-thioxanthenyl)cyclohexane-1,4-diamine (1,4-DAT). researchgate.netepa.gov These molecules have proven to be exceptional hosts for the enclathration, or inclusion, of various guest molecules, including aniline (B41778) and its methylated derivatives (N-methylaniline and N,N-dimethylaniline), as well as C8 aromatic compounds like the isomers of xylene and ethylbenzene (B125841). researchgate.netresearchgate.net
The process of enclathration involves recrystallizing the host compound from a solution containing the potential guest. Upon crystallization, the host molecules arrange themselves to form a lattice that contains cavities or channels, trapping the guest molecules within. dntb.gov.ua For example, 1,4-DAX successfully forms inclusion complexes with aniline, N-methylaniline, and N,N-dimethylaniline. epa.gov Similarly, it can enclathrate all three xylene isomers (o-, m-, and p-xylene) and ethylbenzene. researchgate.net The thioxanthenyl derivative, 1,4-DAT, also shows significant host ability but can be more selective; for instance, it readily includes aniline and N-methylaniline but fails to enclathrate N,N-dimethylaniline. epa.gov
The true utility of these host-guest systems lies in their ability to selectively enclathrate one type of guest molecule from a mixture, enabling the separation of chemicals with very similar physical properties. researchgate.netepa.gov This is particularly valuable for separating isomers, a process that is often challenging and energy-intensive by conventional means like fractional distillation. taylorfrancis.com
When recrystallized from mixtures of anilines, 1,4-DAX and 1,4-DAT exhibit distinct preferences. 1,4-DAX shows a selectivity order of N-methylaniline > aniline > N,N-dimethylaniline. epa.gov In contrast, 1,4-DAT prefers the guests in the order of N-methylaniline > N,N-dimethylaniline > aniline. epa.gov This demonstrates that by choosing the appropriate host, specific components can be targeted for separation. epa.gov
These hosts are also highly effective at separating C8 aromatic isomers. researchgate.net In competition experiments, 1,4-DAX showed a remarkable preference for toluene (TOL) and ethylbenzene (EB) over cumene (B47948) (CUM), achieving selectivities of 93.9% for TOL and 91.3% for EB in binary mixtures with CUM. researchgate.net
| Host Compound | Guest Mixture | Selectivity Order |
|---|---|---|
| 1,4-DAX | Aniline / N-Methylaniline / N,N-Dimethylaniline | N-Methylaniline > Aniline > N,N-Dimethylaniline |
| 1,4-DAT | Aniline / N-Methylaniline / N,N-Dimethylaniline | N-Methylaniline > N,N-Dimethylaniline > Aniline |
| Host Compound | Guest Mixture | Preferred Guest | Selectivity (%) |
|---|---|---|---|
| 1,4-DAX | Toluene / Cumene | Toluene | 93.9% |
| 1,4-DAX | Ethylbenzene / Cumene | Ethylbenzene | 91.3% |
| 1,4-DAT | Toluene / Cumene | Toluene | 85.8% |
The selectivity of these host-guest systems is highly dependent on the precise structure of the host molecule. researchgate.netacs.org Subtle changes to the host's framework can lead to dramatic differences in guest preference.
A key factor is the substitution pattern on the cyclohexane ring. Comparative studies between the 1,4-diamine derivatives (1,4-DAX and 1,4-DAT) and their corresponding 1,2-diamine analogues (1,2-DAX and 1,2-DAT) have revealed significant differences in selectivity. researchgate.netresearchgate.net For the separation of toluene, ethylbenzene, and cumene, the 1,4-diamine hosts are markedly more selective than their 1,2-diamine counterparts. researchgate.net Selectivities for the 1,4-hosts ranged from 56.6% to 93.9%, whereas the 1,2-hosts showed much lower preferences, with selectivities between 49.1% and 74.8%. researchgate.netresearchgate.net This highlights that the spatial arrangement of the bulky xanthenyl or thioxanthenyl groups, dictated by the diamine linker, is critical in forming a selective binding pocket.
The nature of the heteroatom in the bulky side groups also plays a role. The difference between the oxygen in the xanthenyl group (DAX hosts) and the sulfur in the thioxanthenyl group (DAT hosts) alters the electronic properties and shape of the binding cavity, leading to different guest preferences, as seen in the separation of anilines. epa.gov
Advanced Analytical and Computational Studies
X-ray Crystallography and Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of the parent cyclohexane-1,4-diamine (B98093) is fundamental, the analysis of its derivatives and coordination complexes reveals how it behaves as a building block in larger supramolecular structures. The trans isomer, with its linear and rigid conformation, is a particularly common component in crystal engineering.
A notable example is the crystal structure of 3,3′-[(Cyclohexane-1,4-diyl)bis(azanediyl)]bis(cyclohex-2-en-1-one). iucr.orgresearchgate.net This compound, formed by the condensation of cyclohexane-1,4-diamine and cyclohexane-1,3-dione, crystallizes in the triclinic space group P-1. The structure consists of two independent half-molecules in the asymmetric unit, with the center of each cyclohexane-1,4-diamine ring located on an inversion center. iucr.orgresearchgate.net The cyclohexane (B81311) rings adopt a chair conformation. The crystal packing is dominated by N—H⋯O hydrogen bonds, which link the molecules into inversion dimers, forming extended chains. iucr.org
Metal complexes involving cyclohexane-diamine ligands have also been extensively studied. For instance, zinc(II) complexes with reduced Schiff bases derived from trans-cyclohexane-1,2-diamine have been characterized, revealing distorted tetrahedral coordination geometries around the metal center. mdpi.com Similarly, copper(II) and zinc(II) complexes with trans-cyclohexane-1,2-diamine and acesulfamate show tetragonally distorted octahedral geometries, with the diamine ligands coordinating to the metal ion through their nitrogen atoms. nih.gov These structures are often stabilized by extensive hydrogen-bonding networks. nih.gov
The table below summarizes crystallographic data for a representative derivative of cyclohexane-1,4-diamine.
Crystallographic Data for 3,3′-[(Cyclohexane-1,4-diyl)bis(azanediyl)]bis(cyclohex-2-en-1-one)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₈H₂₆N₂O₂ | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 8.1839 (2) | researchgate.net |
| b (Å) | 9.1461 (3) | researchgate.net |
| c (Å) | 11.7669 (4) | researchgate.net |
| α (°) | 106.557 (3) | researchgate.net |
| β (°) | 97.687 (2) | researchgate.net |
| γ (°) | 96.630 (2) | researchgate.net |
| Volume (ų) | 825.65 (5) | researchgate.net |
| Z | 2 | researchgate.net |
Elucidation of Stereochemistry and Hydrogen-Bonding Networks
The three-dimensional arrangement of atoms (stereochemistry) and the non-covalent interactions, particularly hydrogen bonds, play a pivotal role in determining the physical and chemical properties of Cyclohexane-1,4-diamine and its derivatives. X-ray crystallography has been a powerful tool in elucidating these features.
In the crystalline state, the cyclohexane ring of Cyclohexane-1,4-diamine and its salts typically adopts a stable chair conformation . researchgate.netnih.goviucr.orgscienceopen.com This conformation minimizes both angle strain and torsional strain within the six-membered ring. libretexts.orgcutm.ac.in The amino groups or their substituted counterparts can occupy either axial or equatorial positions. However, due to steric hindrance, substituents generally prefer the more spacious equatorial positions. scienceopen.comlibretexts.org For instance, in the salt N,N'-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate, the two trans-(4-pyridine)–CH2–NH2– moieties are found in equatorial sites. nih.govscienceopen.com
| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |
|---|---|---|---|---|
| Cyclohexane-1,4-diammonium dithiocyanate | Monoclinic | P2/c | N—H⋯N, N—H⋯S | researchgate.netiucr.org |
| N,N'-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate | Monoclinic | P21/c | N/C/O—H⋯Cl, N—H⋯O | nih.govscienceopen.com |
| 3,3′-[(Cyclohexane-1,4-diyl)bis(azanediyl)]bis(cyclohex-2-en-1-one) | - | - | N—H⋯O | iucr.org |
Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental findings and to predict the behavior of molecules like Cyclohexane-1,4-diamine. These methods allow for the exploration of molecular properties that may be difficult to study experimentally.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com DFT calculations have been employed to study various aspects of Cyclohexane-1,4-diamine and its derivatives, from understanding isomerization processes to predicting reactivity. enlitechnology.comias.ac.in For example, DFT has been used to rationalize the cis-trans isomerization of related dicarboxylic acids during polymerization, a process relevant to the behavior of the cyclohexane ring. researchgate.net
DFT calculations can also provide insights into the stability of different conformers and the nature of intramolecular interactions. ijnc.ir Studies on related diamine systems have shown that DFT methods, when benchmarked against high-level calculations, can accurately predict charge localization effects, which are crucial for understanding the reactivity and electronic properties of these molecules. nih.gov
Conformational Analysis and Energy Landscapes
The cyclohexane ring is not static and can undergo conformational changes, most notably the "chair flip," which interconverts two chair conformations. libretexts.org This process involves higher-energy intermediates such as the twist-boat and half-chair conformations. libretexts.orgcutm.ac.in The relative energies of these conformers define the potential energy landscape of the molecule.
For a substituted cyclohexane like Cyclohexane-1,4-diamine, the presence of the amino groups influences the energy landscape. The two chair conformers, with substituents in axial or equatorial positions, are no longer equivalent in energy. libretexts.org The conformer with the substituents in the equatorial position is generally more stable due to reduced steric hindrance. studysmarter.co.uk Computational methods can be used to calculate the energy differences between these conformers and the energy barriers for their interconversion, providing a detailed map of the conformational energy landscape. researchgate.net
| Conformation | Relative Energy (kJ/mol) | Stability |
|---|---|---|
| Chair | 0 | Most Stable |
| Twist-boat | 23.02 | Less Stable |
| Boat | 29.71 | Less Stable |
| Half-chair | 46.04 | Least Stable |
Note: Energy values are for unsubstituted cyclohexane and serve as a general reference. cutm.ac.in
Molecular Dynamics Simulations (Potential Applications)
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. acs.org For Cyclohexane-1,4-diamine and its derivatives, MD simulations could be applied to explore a range of phenomena. For instance, simulations could model the conformational dynamics of the cyclohexane ring in different solvent environments, providing insights into how the solvent influences the equilibrium between different conformers.
Another potential application is in the study of self-assembly processes. If Cyclohexane-1,4-diamine derivatives are designed to form larger aggregates or supramolecular structures, MD simulations could help to understand the mechanism of assembly and the stability of the resulting structures. Furthermore, when used in materials science, for example in the formation of polyamides, MD simulations could predict the mechanical properties of the resulting polymers. While specific MD studies on Cyclohexane-1,4-diamine are not abundant in the provided context, the application of this technique to similar organic molecules is well-established. researchgate.net
In silico Prediction of Biological Activity and Receptor Binding
In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological activity of compounds and their interactions with biological targets like proteins and enzymes. mdpi.comnih.gov For derivatives of Cyclohexane-1,4-diamine, these computational screening techniques can help identify promising candidates for further experimental investigation. acs.orgnih.gov
One common approach is molecular docking, which predicts the preferred orientation of a molecule when bound to a receptor. researchgate.net This can provide insights into the binding affinity and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, derivatives of cyclohexane-1,3-dione have been screened in silico as potential inhibitors of the c-Met tyrosine kinase, which is implicated in cancer. acs.org
Another tool is the Prediction of Activity Spectra for Substances (PASS), which predicts a wide range of biological activities based on the chemical structure of a compound. researchgate.netresearchgate.net These predictions can guide the synthesis and biological evaluation of new Cyclohexane-1,4-diamine derivatives for various therapeutic applications. ajgreenchem.com
Chromatographic Techniques for Analysis and Resolution
Chromatography is an essential analytical technique for separating, identifying, and purifying the components of a mixture. For Cyclohexane-1,4-diamine, which exists as cis and trans stereoisomers, and where the trans isomer is chiral, chromatographic methods are crucial for their separation and analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for this purpose. Chiral HPLC, which employs a chiral stationary phase (CSP), is particularly effective for separating the enantiomers of trans-Cyclohexane-1,4-diamine. wisc.eduacs.orgdatapdf.com The choice of the CSP and the mobile phase composition are critical for achieving good separation. For instance, cellulose-based CSPs have been shown to be effective in the resolution of chiral amines. mdpi.com The separation of diastereomeric derivatives, formed by reacting the diamine with a chiral resolving agent like tartaric acid, on a non-chiral stationary phase is another common strategy. chemrj.orgmdpi.com
Gas chromatography (GC) can also be used, particularly with a chiral column, to separate and quantify the enantiomers of volatile derivatives of Cyclohexane-1,4-diamine. wisc.edu The development of efficient chromatographic methods is not only important for analytical characterization but also for monitoring the progress of asymmetric syntheses and for the preparative separation of stereoisomers. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Enantiopurity Determination
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric purity of chiral compounds like the isomers of diamines. For cyclohexane-1,4-diamine, which has chiral trans-isomers, chiral HPLC is essential for separating and quantifying the enantiomers. This is crucial in fields like asymmetric synthesis, where the biological or chemical activity of a product is often dependent on a single enantiomer. datapdf.com
The standard approach involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.comnih.gov While direct HPLC resolution methods for cyclohexane-1,4-diamine are not as commonly published as for its 1,2-isomer, the principles and techniques are analogous. For instance, the resolution of trans-cyclohexane-1,2-diamine is well-documented and often involves derivatization followed by separation on a Pirkle-type column or a polysaccharide-based CSP. datapdf.comacs.orgresearchgate.net
Research on similar compounds demonstrates the effectiveness of specific CSPs. Pirkle phase chiral columns have been successfully used for the stereochemical resolution of racemic cyclohexane-1,2-diamine derivatives. nih.gov The determination of enantiomeric excess for resolved diamines is often accomplished after converting them into derivatives, such as bisamides, which can then be analyzed on a Pirkle L-Leucine column. datapdf.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropyl alcohol, is optimized to achieve baseline separation. datapdf.comresearchgate.net
Table 1: Representative HPLC Conditions for Enantiopurity Analysis of Chiral Diamine Derivatives
| Parameter | Condition | Source |
| Stationary Phase | Pirkle L-Leucine Column | datapdf.com |
| Sumichiral OA-2500 (Pirkle type) | nih.gov | |
| Mobile Phase | 90:10 Hexanes/Isopropyl Alcohol | datapdf.com |
| Flow Rate | 1.0 mL/min | datapdf.com |
| Detection | UV-Vis at 254 nm | datapdf.com |
| Analyte | Derivatized Diamine (e.g., bisamide) | datapdf.com |
This table is representative of methods used for similar chiral diamines and illustrates a typical approach for determining the enantiopurity of cyclohexane-1,4-diamine.
Gas Chromatography (GC) for Purity Analysis
Gas Chromatography (GC), particularly Gas-Liquid Chromatography (GLC), is a robust and widely used technique for assessing the chemical purity of volatile and thermally stable compounds like cyclohexane-1,4-diamine. acs.org It effectively separates the target compound from impurities, solvents, or by-products from its synthesis. google.com The purity is typically determined by measuring the area of the analyte peak relative to the total area of all peaks in the chromatogram.
In a specific study, the mole fraction purity of 1,4-cyclohexanediamine was determined using a Hewlett-Packard 6890A gas chromatograph. acs.org The analysis employed a non-polar HP-1 column and a Flame Ionization Detector (FID), which is sensitive to hydrocarbon-based compounds. acs.org The temperature programming is a critical parameter, involving a ramp from an initial temperature to a final temperature to ensure the elution of all components in a reasonable time. acs.org Commercial suppliers of cyclohexane-1,4-diamine often specify a purity of ≥97% or ≥98%, as determined by GC. chemimpex.com In one production method, GC analysis confirmed a purity of 98.9% for the synthesized trans-1,4-diaminocyclohexane. google.com
Table 2: GC Parameters for Purity Analysis of 1,4-Cyclohexanediamine
| Parameter | Specification | Source |
| Instrument | Hewlett-Packard 6890A Chromatograph | acs.org |
| Column | HP-1 | acs.org |
| Column Length | 25 m | acs.org |
| Film Thickness | 0.52 µm | acs.org |
| Diameter | 0.30 mm | acs.org |
| Detector | Flame Ionization Detector (FID) | acs.org |
| Temperature Program | 353 K to 513 K | acs.org |
| Heating Rate | 20 K/min | acs.org |
| Final Isotherm | 40 min | acs.org |
Thermodynamic Studies
Thermodynamic characterization of cyclohexane-1,4-diamine is essential for designing and modeling industrial processes, such as its recently explored application as a sorbent for carbon dioxide capture. acs.orgacs.org High-quality thermodynamic data, which is often lacking or unverified in commercial safety data sheets, is required for the successful industrial implementation of this compound. acs.org Comprehensive studies have been undertaken to measure key thermodynamic properties, including combustion enthalpies, heat capacities, vapor pressures, and enthalpies of vaporization, to establish a reliable and consistent dataset. acs.orgacs.org
Enthalpy and Heat Capacity Measurements
The enthalpy and heat capacity are fundamental thermodynamic properties that describe the energy content and the ability of a substance to store heat, respectively. For cyclohexane-1,4-diamine, these properties have been measured using precise calorimetric techniques.
Heat capacities have been determined using a Tian-Calvet calorimeter, while combustion enthalpies were measured with a bomb calorimeter. acs.orgacs.org The enthalpy of fusion (ΔHfus), which is the heat required to change the substance from a solid to a liquid at its melting point, is a key parameter. For trans-1,4-cyclohexanediamine, the fusion enthalpy was determined using a power-compensation calorimeter to be 27.0 ± 0.2 kJ·mol⁻¹. acs.org This value is in excellent agreement with measurements from other studies. acs.org The heat capacity of the liquid phase is also a critical parameter for process engineering calculations.
Table 3: Selected Thermodynamic Properties of trans-1,4-Cyclohexanediamine
| Property | Value | Unit | Source |
| Enthalpy of Fusion (ΔHfus) | 27.0 ± 0.2 | kJ·mol⁻¹ | acs.org |
| Melting Temperature (Tfus) | 342.1 | K | acs.org |
Phase Behavior Studies
Understanding the phase behavior of cyclohexane-1,4-diamine is crucial for determining its range of applicability in different processes. acs.org Phase behavior studies, typically conducted using Differential Scanning Calorimetry (DSC), investigate transitions such as melting, crystallization, and solid-solid phase changes as a function of temperature. acs.orgacs.org
For cyclohexane-1,4-diamine, the cis and trans isomers exhibit different phase behaviors. The trans isomer has a well-defined melting point of 342.1 K (68.95 °C). acs.org Studies have shown no evidence of polymorphism (the ability to exist in multiple crystalline forms) for trans-1,4-CHDA. acs.org In contrast, it is believed that cis-1,4-CHDA may crystallize in two different forms, designated α and β. acs.org The difference in crystalline behavior is significant; the trans isomer is a crystalline solid at room temperature, while cis-enriched mixtures are typically liquid. google.com These phase characteristics are critical for separation processes like fractional crystallization and for applications where the physical state of the material is important. google.com
Table 4: Phase Transition Data for Cyclohexane-1,4-diamine Isomers
| Isomer | Transition | Temperature | Notes | Source |
| trans-1,4-CHDA | Melting | 342.1 K | No polymorphism observed. | acs.org |
| cis-1,4-CHDA | Crystallization | - | Assumed to exist in two polymorphic forms (α and β). | acs.org |
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Sustainable Production
The development of sustainable and efficient methods for producing Cyclohexane-1,4-diamine (B98093) is a key area of ongoing research. Current industrial production often relies on processes that can be energy-intensive and may use hazardous reagents.
Key Research Thrusts:
Bio-based Feedstocks: A significant push is towards the synthesis of Cyclohexane-1,4-diamine and its precursors from renewable resources. innovationnewsnetwork.com For instance, research has demonstrated the potential of deriving it from lignin (B12514952), a major component of woody biomass. innovationnewsnetwork.comnih.govrsc.orgrsc.org A two-step catalytic process using a RANEY® Ni catalyst can convert lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (B33098), which is then aminated to yield Cyclohexane-1,4-diamine. nih.govrsc.orgrsc.org This approach offers a promising pathway to reduce reliance on petrochemical feedstocks.
Catalytic Hydrogenation: Improving catalytic hydrogenation processes is another major focus. researchgate.net Researchers are investigating new catalysts, such as Ru/Al2O3, to enhance the efficiency and selectivity of the hydrogenation of p-phenylenediamine (B122844) to Cyclohexane-1,4-diamine. researchgate.net The use of more sustainable solvents like water is also being explored to replace traditional organic solvents. researchgate.net
Enzymatic Synthesis: Biocatalytic methods, such as the use of aminotransferases, are being explored for the asymmetric synthesis of chiral cyclohexane (B81311) diamine derivatives. acs.org This approach offers a greener alternative to traditional chemical methods for producing enantiomerically pure amines. acs.org
Process Intensification: Efforts are being made to develop more efficient and safer production methods. This includes exploring continuous-flow reactors and closed-loop synthesis methods to minimize waste and improve reaction control. pmarketresearch.com For example, the Hofmann rearrangement of cyclohexane-1,4-dicarboxylic acid diamide (B1670390) is a known route to the diamine. google.com
A summary of emerging synthetic strategies is presented in the table below:
| Synthetic Strategy | Precursor/Starting Material | Key Innovations | Potential Advantages |
| Bio-based Synthesis | Lignin-derived compounds (e.g., DMBQ) | Two-step catalytic conversion using RANEY® Ni. nih.govrsc.orgrsc.org | Utilization of renewable feedstocks, reducing carbon footprint. innovationnewsnetwork.com |
| Advanced Catalytic Hydrogenation | p-Phenylenediamine | Use of novel catalysts (e.g., Ru/Al2O3) and green solvents (e.g., water). researchgate.net | Higher efficiency, improved selectivity, and reduced environmental impact. researchgate.net |
| Biocatalysis | Ketones | Asymmetric amination using enzymes like aminotransferases. acs.org | High enantioselectivity, mild reaction conditions, and environmentally friendly. acs.org |
| Process Intensification | Cyclohexane-1,4-dicarboxylic acid diamide | Continuous-flow reactors, closed-loop synthesis. pmarketresearch.com | Enhanced safety, better control over reaction parameters, and reduced waste generation. pmarketresearch.com |
Exploration of New Catalytic Applications
The unique structural features of Cyclohexane-1,4-diamine, particularly its stereoisomers, make it a valuable ligand and scaffold in catalysis.
Emerging Catalytic Roles:
Asymmetric Catalysis: Chiral derivatives of Cyclohexane-1,4-diamine are being extensively investigated for their use in asymmetric synthesis. myuchem.com These derivatives can act as chiral ligands for metal catalysts or as organocatalysts themselves, facilitating the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.
Organocatalysis: Bifunctional organocatalysts based on the trans-1,2-cyclohexanediamine scaffold have shown significant promise. researchgate.net These catalysts, often incorporating (thio)urea moieties, are effective in promoting various asymmetric transformations, such as Michael additions. researchgate.net
Metal-Organic Frameworks (MOFs): Cyclohexane-1,4-diamine and its derivatives are being explored as linkers in the synthesis of MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Development of Advanced Polymer Materials
Cyclohexane-1,4-diamine is a key monomer in the synthesis of high-performance polymers, and research is focused on developing new materials with tailored properties. chemimpex.comchemimpex.com
Innovations in Polymer Science:
High-Performance Polyamides and Polyimides: The incorporation of Cyclohexane-1,4-diamine into polyamide and polyimide backbones can impart desirable properties such as high thermal stability, mechanical strength, and optical transparency. google.comacs.orgresearchgate.net The trans isomer, in particular, is known to enhance these properties due to its higher symmetry and packing efficiency. google.com
Elastic Polymers: The inherent flexibility of the cyclohexane ring, combined with the presence of both cis and trans isomers, can lead to the development of inherently elastic polyamides. researchgate.net The ability of the cyclohexane units to undergo conformational changes under stress contributes to the material's ability to deform and return to its original shape. researchgate.net
Biodegradable Polymers: Cyclohexane-1,4-diamine is being used in the synthesis of biodegradable copolyesters and copolyesteramides, which have potential applications as biomaterials. mdpi.compreprints.org
Anion Exchange Membranes (AEMs): Copolymerization of poly(ether imide)s with alicyclic diamines like Cyclohexane-1,4-diamine has shown promise in the development of AEMs for applications in water electrolysis. acs.org
The table below highlights some advanced polymer systems incorporating Cyclohexane-1,4-diamine:
| Polymer Type | Key Features | Potential Applications |
| High-Performance Polyamides | High thermal stability, mechanical strength. google.com | Automotive and aerospace components. chemimpex.com |
| Optically Transparent Polyimides | Colorless, flexible, and tough films. researchgate.net | Flexible electronics, displays. mdpi.compreprints.org |
| Elastic Polyamides | Inherent elasticity due to flexible cyclohexane rings. researchgate.net | Fibers, elastomers. chemimpex.com |
| Biodegradable Copolyesters | Enhanced mechanical and thermal properties, biodegradability. mdpi.compreprints.org | Biomaterials, sustainable packaging. |
| Anion Exchange Membranes | Good dimensional stability and ionic conductivity. acs.org | Water electrolysis, fuel cells. |
Deeper Understanding of Biological Mechanisms and Therapeutic Potential
The biological activities of Cyclohexane-1,4-diamine derivatives are an emerging area of research with significant therapeutic potential.
Key Research Areas:
Antimycobacterial Activity: Symmetrical trans-cyclohexane-1,4-diamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. cabidigitallibrary.orgnih.govscienceopen.cominformaticsjournals.co.in One derivative, designated "9u," has shown particular promise as a potential anti-tuberculosis drug candidate with low cytotoxicity to human cells. nih.govscienceopen.cominformaticsjournals.co.in
Enzyme Inhibition: Certain derivatives have been investigated for their ability to inhibit specific enzymes. For example, some compounds have shown potential as inhibitors of dipeptidyl peptidase IV, which is a target for the treatment of type 2 diabetes. cabidigitallibrary.org
P2 Receptor Antagonism: Cyclohexane-1,4-diamine has been identified as a potential antagonist at P2X3 receptors, which are involved in pain perception and neurotransmission. smolecule.com This suggests its potential for the development of new treatments for neuropathic pain. smolecule.com
Anticancer Activity: The cytotoxicity of platinum(II) complexes incorporating cis-1,4-diaminocyclohexane as a carrier ligand has been studied, indicating potential applications in cancer therapy.
Rational Design of Supramolecular Systems
The ability of Cyclohexane-1,4-diamine to form well-defined hydrogen bonds and coordination complexes makes it a valuable building block for supramolecular chemistry.
Emerging Supramolecular Architectures:
Supramolecular Gels: The in-situ reaction of cyclohexane diamine derivatives with other molecules, such as isocyanates, can lead to the formation of supramolecular gels. mdpi.comnih.gov These gels exhibit interesting properties like thermal reversibility and thixotropy, making them potentially useful in areas like materials science and tissue engineering. mdpi.comnih.gov
Coordination Polymers: Cyclohexane-1,4-diamine can act as a ligand to connect metal centers, forming coordination polymers with diverse structures and properties. researchgate.net
Host-Guest Chemistry: Derivatives of Cyclohexane-1,4-diamine have been used as host molecules for the separation of guest molecules, such as pyridine (B92270) isomers. acs.org
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is accelerating the discovery and development of new applications for Cyclohexane-1,4-diamine.
Synergistic Approaches:
Predicting Material Properties: Computational methods, such as Density Functional Theory (DFT), can be used to predict the properties of polymers and other materials derived from Cyclohexane-1,4-diamine. This allows for the rational design of materials with specific characteristics before they are synthesized in the lab.
Understanding Reaction Mechanisms: Molecular docking studies and other computational techniques can provide insights into the binding of Cyclohexane-1,4-diamine derivatives to biological targets, such as enzymes and receptors. smolecule.com This information is invaluable for the design of new drugs.
Simulating Sorption Processes: Computational studies can be used to investigate the sorption of molecules in materials like MOFs that incorporate Cyclohexane-1,4-diamine, which is important for applications in separation and purification.
Applications in Emerging Technologies
The unique properties of Cyclohexane-1,4-diamine and its derivatives are positioning them for use in a variety of emerging technologies.
Future Technological Roles:
Flexible Electronics: The development of optically transparent and flexible polyimides from Cyclohexane-1,4-diamine opens up possibilities for their use in flexible displays, printable electronics, and other next-generation electronic devices. mdpi.compreprints.org
Advanced Coatings and Adhesives: The use of Cyclohexane-1,4-diamine as a curing agent for epoxy resins and in the formulation of polyurethanes leads to robust and durable materials suitable for high-performance coatings and adhesives in the automotive and aerospace industries. chemimpex.com
Liquid Crystal Materials: As a symmetrical alicyclic amine, Cyclohexane-1,4-diamine is used in the production of liquid crystal materials. researchgate.net
Q & A
Q. What are the common synthetic routes for Cyclohexane-1,4-diamine, and how can reaction conditions be optimized?
Methodological Answer: Cyclohexane-1,4-diamine is synthesized via reductive amination of cyclohexan-1,4-dione or through metal-complexation strategies. Key optimization parameters include:
- Reductive Amination : Using H₂ gas and Raney Ni catalyst at 80°C for 12 hours yields 70–75% product. Solvent choice (e.g., ethanol) and substrate purity critically influence yield .
- Metal Complexation : For Zn(II)/Co(II) complexes, optimal conditions involve pH 7–8, 60–70°C, and a 1:2 metal-to-ligand molar ratio, achieving >85% yield .
Q. Table 1: Comparison of Synthetic Methods
| Method | Precursor | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | Cyclohexan-1,4-dione | H₂, Ni, 80°C, 12h, ethanol | 70–75 | |
| Metal Complexation | 1,4-diamine ligand | pH 7–8, 60–70°C, 1:2 ratio | >85 |
Q. Which characterization techniques are most effective for structural elucidation of Cyclohexane-1,4-diamine derivatives?
Methodological Answer:
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves crystal structures, particularly for high-resolution or twinned data. Recent updates include improved handling of disorder and hydrogen bonding .
- Spectroscopy : ¹H/¹³C NMR confirms proton environments and stereochemistry. IR spectroscopy identifies NH/CN stretches (e.g., 3300–3400 cm⁻¹ for primary amines) .
- Conformational Analysis : Molecular dynamics simulations (e.g., using Gaussian or DFT) predict chair conformations, validated by NMR coupling constants .
Advanced Questions
Q. How can multi-component reactions (MCRs) be leveraged to synthesize bioactive heterocyclic derivatives?
Methodological Answer: MCRs enable efficient synthesis of fused heterocycles. For example:
- Pyrrolo[1,2-a]quinoline Synthesis : React Cyclohexane-1,4-diamine with cyclohexan-1,4-dione and aldehydes in ethanol under reflux (24h). Subsequent heterocyclization with NH₄OAc/AcOH (120°C, 6h) introduces additional rings, yielding derivatives with anti-cancer activity .
- Optimization : Catalyst screening (e.g., ZnCl₂, 10 mol%) and stoichiometric control (1:1:1 ratio) improve yields to 65–80% .
Q. Table 2: MCR Optimization Parameters
| Reaction Component | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (ZnCl₂) | 10 mol% | +15% efficiency |
| Temperature | 120°C | Prevents byproducts |
| Solvent (AcOH) | Polar aprotic | Enhances cyclization |
Q. How can discrepancies in crystallographic data (e.g., twinning, disorder) be resolved during refinement?
Methodological Answer:
Q. What computational strategies are effective for predicting host-guest interactions involving Cyclohexane-1,4-diamine hosts?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with xylene/ethylbenzene guests. Key parameters include Gibbs free energy (ΔG < −6 kcal/mol) and binding pocket occupancy .
- DFT Calculations : B3LYP/6-31G(d) basis sets optimize geometry and calculate electrostatic potential surfaces to identify π-π stacking sites .
Q. How should researchers address contradictions in toxicological data for Cyclohexane-1,4-diamine analogs?
Methodological Answer:
- Systematic Review : Follow EPA’s structured framework (e.g., data quality assessment via Klimisch scoring) to prioritize high-confidence studies .
- In Silico Toxicology : Apply QSAR models (e.g., TEST software) to predict acute toxicity and cross-validate with in vitro assays (e.g., Ames test) .
Q. What methodologies enable efficient scale-up of Cyclohexane-1,4-diamine synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous hydrogenation in microreactors (20–100 mL capacity) at 10 bar H₂ and 80°C reduces side reactions, achieving 90% purity .
- Crystallization Optimization : Use anti-solvent (hexane) gradient addition at 4°C to enhance crystal growth and minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
